Glycine tert-butyl ester hydrochloride
Description
The exact mass of the compound Glycine tert butyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWULUXZFOQIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369336 | |
| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27532-96-3 | |
| Record name | Glycine tert-butyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27532-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Glycine Tert-Butyl Ester Hydrochloride: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Glycine (B1666218) tert-butyl ester hydrochloride (GTBE HCl). A crucial reagent in peptide synthesis and a valuable intermediate in the development of pharmaceuticals, a thorough understanding of its physical characteristics is essential for its effective application, storage, and handling.[1][2][3] This document outlines key physical data, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis and purification.
Core Physical and Chemical Properties
Glycine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of glycine.[3] The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine, which is a critical feature for its use in peptide synthesis.[3][4]
| Property | Value | Source(s) |
| Synonyms | tert-Butyl aminoacetate hydrochloride, H-Gly-OtBu·HCl, t-Butyl glycinate (B8599266) hydrochloride | [1][5] |
| CAS Number | 27532-96-3 | [1][2][5][6] |
| Molecular Formula | C₆H₁₃NO₂·HCl | [1][4] |
| Molecular Weight | 167.63 g/mol | [7][8] |
| Appearance | White to off-white crystalline solid, powder, or chunks. | [1][2][4][5] |
| Melting Point | 128 - 143 °C | [1][5][6][7][9] |
| Solubility | Soluble in water and methanol. | [2][6][7][9] |
| Stability | Stable under standard conditions. Hygroscopic. | [2][4] |
| Storage | Store in a cool, dry, and dark place. Recommended storage temperatures vary from <15°C to -20°C. Store under an inert gas. | [1][2][9] |
Experimental Protocols
A detailed understanding of the methodologies used to determine the physical properties of this compound is crucial for the accurate interpretation of data and for the development of analytical methods.
Determination of Melting Point
The melting point of this compound is typically determined using the capillary method.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Determination of Solubility
The solubility of this compound in various solvents is a key parameter for its use in synthesis and formulation.
Methodology (Qualitative):
-
A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, methanol).
-
The mixture is agitated at a constant temperature.
-
Visual observation is used to determine if the solid dissolves completely.
Methodology (Quantitative):
A common method for determining the aqueous solubility is as follows:
-
An excess amount of this compound is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as HPLC or titration. One source reports a solubility in water of 0.1 g/mL.[9]
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that involves the esterification of glycine followed by the formation of the hydrochloride salt. The purity of the final product is critical, especially for applications in peptide synthesis.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 27532-96-3 | Benchchem [benchchem.com]
- 4. CAS 27532-96-3: this compound [cymitquimica.com]
- 5. This compound, 97% 27532-96-3 India [ottokemi.com]
- 6. chembk.com [chembk.com]
- 7. bsxaminoacid.com [bsxaminoacid.com]
- 8. This compound | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Glycine (B1666218) Tert-Butyl Ester Hydrochloride
This guide provides a comprehensive overview of Glycine tert-butyl ester hydrochloride, a crucial reagent in synthetic organic chemistry and pharmaceutical development. It details the compound's chemical structure, physical properties, synthesis, and applications, with a focus on its role in peptide synthesis.
Chemical Structure and Properties
This compound is the hydrochloride salt of the tert-butyl ester of glycine, the simplest amino acid.[1] The key structural feature is the bulky tert-butyl ester group attached to the carboxyl end of glycine, which serves as a protecting group.[1] This protection is stable under many reaction conditions but can be readily cleaved with acids.[1] The amino group is protonated to form a hydrochloride salt, which prevents the otherwise nucleophilic amino group from undergoing unwanted reactions, such as self-polymerization.[1]
The compound typically appears as a white crystalline powder.[1][2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 27532-96-3 | [1][2][3] |
| Molecular Formula | C₆H₁₄ClNO₂ or C₆H₁₃NO₂·HCl | [1][2][4] |
| Molecular Weight | 167.63 g/mol | [1][3][4] |
| Melting Point | 141-143 °C | [1][3][5] |
| Appearance | White powder | [1][2] |
| Purity (Typical) | ≥ 97-99% | [2][3] |
| InChI Key | OSWULUXZFOQIRU-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data
Characterization of this compound is typically achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the different proton environments. The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around δ 1.4 ppm.[1] The methylene (B1212753) (CH₂) protons and the ammonium (B1175870) (NH₃⁺) protons also give distinct signals.[1]
-
¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton.[1]
-
IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups present in the molecule.[4]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1]
Synthesis and Purification
Several methods exist for the synthesis of this compound. Common approaches include the acid-catalyzed reaction of glycine with isobutylene (B52900) or the transesterification of glycine with tert-butyl acetate.[1][6] Another method involves the reaction of tert-butyl chloroacetate (B1199739) with sodium azide, followed by reduction.[7]
Experimental Protocol: Synthesis via Neutralization of the Free Ester
This protocol describes the final step of converting the free base, glycine tert-butyl ester, into its hydrochloride salt. The free ester can be prepared by various methods, such as the one described by Cavelier et al. (1994).[6]
Materials:
-
Crude glycine tert-butyl ester
-
Anhydrous ether
-
Dry hydrogen chloride (gas)
-
Cooling bath (-10°C)
-
Filtration apparatus
Procedure:
-
Dissolve the crude glycine tert-butyl ester in anhydrous ether in a flask.
-
Cool the solution to -10°C using a cooling bath.[6]
-
Slowly bubble dry hydrogen chloride gas through the cooled solution.[6]
-
A white precipitate of this compound will form.
-
After 10 minutes, collect the precipitate by filtration.[6]
-
To ensure complete precipitation, re-treat the filtrate with hydrogen chloride gas and filter again if more solid forms.[6]
-
The combined solid is washed with cold, anhydrous ether and dried under vacuum to yield the final product as a white powder.[8]
Purification
Purification is critical to ensure the compound is suitable for sensitive applications like peptide synthesis.[1]
-
Recrystallization: This is a common technique for purifying the final hydrochloride salt. The choice of solvent system is crucial for obtaining high-purity crystals.[1]
-
Distillation of the Free Base: Before conversion to the hydrochloride salt, the free glycine tert-butyl ester, which is a volatile liquid, can be purified by distillation under reduced pressure to remove non-volatile impurities.[1]
Applications in Research and Drug Development
This compound is a versatile and valuable intermediate in organic synthesis and pharmaceutical development.[1][2]
Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis.[2][9] The tert-butyl ester group serves to protect the carboxylic acid of glycine.[1] This is particularly important in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] The tert-butyl ester is stable under the basic conditions (e.g., piperidine) used to remove the N-terminal Fmoc protecting group, but it can be easily removed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA).[1]
The hydrochloride salt form protects the amino group, rendering it non-nucleophilic and preventing self-coupling.[1] Before the glycine unit can be coupled to a growing peptide chain, the free amine must be generated in situ by treatment with a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).[8][10]
Caption: Workflow for dipeptide synthesis using this compound.
Drug Development and Medicinal Chemistry
Beyond peptide synthesis, this compound is used to create various amino acid derivatives for therapeutic agents.[1][2] Incorporating the glycine tert-butyl ester moiety can modify a molecule's properties, such as its lipophilicity, which can improve a potential drug's absorption and distribution in the body.[1] It is also used in the development of prodrugs, which are inactive forms of a drug that are metabolized into the active form in vivo.[2]
References
- 1. This compound | 27532-96-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycine tert butyl ester hydrochloride | 27532-96-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Glycine tert-butyl ester 97 27532-96-3 [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
Synthesis of Glycine tert-butyl ester hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Glycine (B1666218) tert-butyl ester hydrochloride is a crucial building block in organic chemistry, particularly valued in peptide synthesis and the development of pharmaceuticals. Its utility stems from the tert-butyl ester group, which serves as a protecting group for the carboxylic acid functionality of glycine. This protective group is stable under various reaction conditions but can be readily cleaved with acids. This guide provides an in-depth overview of the primary synthetic routes, experimental protocols, and purification methods for Glycine tert-butyl ester hydrochloride.
Core Synthetic Methodologies
The synthesis of this compound can be broadly categorized into three primary approaches: direct esterification of glycine, synthesis from tert-butyl chloroacetate (B1199739), and formation from the free ester. Each method offers distinct advantages and is chosen based on factors such as scale, available starting materials, and desired purity.
Direct Acid-Catalyzed Esterification of Glycine
This method involves the direct reaction of glycine with a tert-butylating agent, such as tert-butyl acetate (B1210297), in the presence of a strong acid catalyst like perchloric acid. It is an efficient route that utilizes readily available starting materials.
Synthesis from tert-Butyl Chloroacetate
An alternative pathway involves the reaction of tert-butyl chloroacetate with an ammonia (B1221849) source. This nucleophilic substitution reaction directly forms the glycine tert-butyl ester. A notable variation of this route uses sodium azide (B81097) to form an intermediate, tert-butyl azidoacetate, which is then reduced to the desired glycine ester.[1]
Preparation from N-Benzyloxycarbonylglycine and Isobutylene (B52900)
This multi-step approach first involves the protection of the glycine amino group with a benzyloxycarbonyl (Cbz) group. The resulting N-Cbz-glycine is then esterified using isobutylene in the presence of an acid catalyst. The final step involves the hydrogenolysis of the Cbz group to yield the free glycine tert-butyl ester, which is subsequently converted to its hydrochloride salt.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for various synthetic procedures, offering a comparative overview of their efficiency and the purity of the resulting product.
| Synthetic Route | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Direct Esterification | Glycine, tert-Butyl Acetate, Perchloric Acid | 18-24 hours | 15-25 | 75-80 | Not Specified | [2] |
| From tert-Butyl Chloroacetate & Ammonia | tert-Butyl Chloroacetate, Liquid Ammonia | 6-12 hours | 40-50 | 65-72 | 96-97 | [3] |
| From tert-Butyl Chloroacetate & Sodium Azide | tert-Butyl Chloroacetate, Sodium Azide | 18 hours (reflux) | Reflux | 50-55 (overall) | Not Specified | [1] |
Experimental Protocols
Protocol 1: Direct Esterification of Glycine with tert-Butyl Acetate
This protocol is adapted from a patented procedure for the synthesis of amino acid tert-butyl esters.[2]
Materials:
-
L-phenylalanine (can be substituted with glycine)
-
tert-Butyl acetate
-
60% Perchloric acid aqueous solution
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Ethyl ether
-
Hydrogen chloride gas
Procedure:
-
To a suitable reaction vessel, add glycine (1.0 eq) and tert-butyl acetate (10-20 volumes).
-
With stirring, add 60% perchloric acid (1.1-1.5 eq) to the suspension.
-
Stir the mixture at 21-24°C for approximately 22 hours, by which time the reaction mixture should become homogeneous.
-
After the reaction is complete, carefully add the reaction mixture to a chilled aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent such as ethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
To the filtrate, cooled in an ice bath, bubble dry hydrogen chloride gas until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound.
Protocol 2: Synthesis from tert-Butyl Chloroacetate and Ammonia
This protocol is based on an industrial production method.[3]
Materials:
-
tert-Butyl chloroacetate
-
Liquid ammonia
-
Tetrahydrofuran (B95107) (THF)
Procedure:
-
In a pressure reactor, charge tetrahydrofuran and tert-butyl chloroacetate.
-
Introduce liquid ammonia into the reactor.
-
Heat the reaction mixture to 50°C and maintain this temperature for 12 hours.
-
After the reaction is complete, cool the reactor and vent any excess ammonia.
-
The reaction mixture is typically worked up by filtration to remove ammonium (B1175870) chloride, followed by extraction and distillation of the free base.
-
The purified glycine tert-butyl ester is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrogen chloride to precipitate the hydrochloride salt.
Protocol 3: Synthesis via tert-Butyl Azidoacetate
This protocol is a modification of a method described in Organic Syntheses.[1]
Part A: Synthesis of tert-Butyl Azidoacetate
-
In a round-bottomed flask, combine tert-butyl chloroacetate (1.0 eq), sodium azide (1.85 eq), and 60% (v/v) acetone-water.
-
Heat the mixture under reflux for 18 hours.
-
Distill off the acetone (B3395972) and add water to the residue.
-
Extract the aqueous layer with ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Fractionally distill the residual oil under reduced pressure to obtain pure tert-butyl azidoacetate.
Part B: Synthesis of Glycine tert-Butyl Ester
-
In a hydrogenation flask, dissolve tert-butyl azidoacetate in methanol (B129727) and add a catalytic amount of 5% palladium on charcoal.
-
Hydrogenate the mixture for 10 hours.
-
Filter off the catalyst.
-
The resulting filtrate containing glycine tert-butyl ester can be used directly for the hydrochloride salt formation.
Part C: Formation of the Hydrochloride Salt
-
To the methanolic solution of glycine tert-butyl ester, add a stoichiometric amount of hydrochloric acid.
-
The this compound will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
Purification
The final purity of this compound is critical for its applications, especially in peptide synthesis.[4] The primary methods for purification include:
-
Recrystallization: This is a common technique for purifying the final solid product. A suitable solvent system, such as ethyl acetate/hexane, is often used.[4] The crude product is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.
-
Distillation of the Free Base: Before conversion to the hydrochloride salt, the free glycine tert-butyl ester can be purified by distillation under reduced pressure.[4] This method is effective for removing non-volatile impurities.
-
Extraction: Liquid-liquid extraction is employed during the work-up of most synthetic procedures to separate the product from water-soluble impurities and salts.
Visualized Workflows
The following diagrams illustrate the logical relationships between the different synthetic routes and a general experimental workflow for the synthesis and purification of this compound.
Caption: Synthetic Routes to this compound.
Caption: General Experimental Workflow for Synthesis and Purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 3. CN101239922A - A kind of production technology of glycine tert-butyl ester suitable for industrial production - Google Patents [patents.google.com]
- 4. This compound | 27532-96-3 | Benchchem [benchchem.com]
Glycine Tert-Butyl Ester Hydrochloride: A Technical Guide for Researchers
CAS Number: 27532-96-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glycine (B1666218) tert-butyl ester hydrochloride, a pivotal reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, provides established synthesis and purification protocols, and explores its primary applications, with a focus on its role as a protected amino acid in peptide synthesis.
Chemical and Physical Properties
Glycine tert-butyl ester hydrochloride is a white to off-white crystalline solid. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine, preventing it from participating in unwanted reactions.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.
| Property | Value | Reference(s) |
| CAS Number | 27532-96-3 | |
| Molecular Formula | C₆H₁₄ClNO₂ | [2] |
| Molecular Weight | 167.63 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 141-143 °C | [3] |
| Solubility | Soluble in water and methanol. | [4] |
| Synonyms | Glycine t-butyl ester hydrochloride, H-Gly-OtBu·HCl, tert-Butyl aminoacetate hydrochloride | [1] |
Synthesis and Purification Protocols
Several methods for the synthesis of this compound have been reported. The general strategy involves the esterification of glycine with a tert-butyl group, followed by the formation of the hydrochloride salt.
Experimental Protocol 1: Synthesis via Acid-Catalyzed Esterification
This method involves the direct esterification of glycine with tert-butyl acetate (B1210297) in the presence of an acid catalyst.[5]
Materials:
-
Glycine
-
tert-Butyl acetate
-
Perchloric acid (or another suitable acid catalyst)
-
Sodium hydroxide (B78521) solution (e.g., 4 N)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Hydrogen chloride (gas or in a suitable solvent like diethyl ether)
Procedure:
-
Suspend glycine in tert-butyl acetate.
-
Slowly add the acid catalyst (e.g., perchloric acid) to the suspension while maintaining a controlled temperature.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 18-24 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Neutralize the reaction mixture with a base, such as a sodium hydroxide solution, to a pH of approximately 7.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Glycine tert-butyl ester.
-
Dissolve the crude ester in a suitable anhydrous solvent (e.g., diethyl ether).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, until precipitation of the hydrochloride salt is complete.
-
Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield this compound.
Experimental Protocol 2: Synthesis from tert-Butyl Chloroacetate (B1199739)
This alternative route involves the use of tert-butyl chloroacetate and sodium azide (B81097), followed by reduction.[6]
Materials:
-
tert-Butyl chloroacetate
-
Sodium azide
-
Methanol
-
Palladium on charcoal (Pd/C) catalyst
-
Hydrogen gas
-
Phosphorous acid
-
Diethyl ether
-
6N Sodium hydroxide solution
Procedure:
-
Synthesis of tert-Butyl Azidoacetate: React tert-butyl chloroacetate with sodium azide in a suitable solvent system (e.g., acetone/water) under reflux. After the reaction, extract the product with an organic solvent, dry, and purify by distillation.
-
Reduction to Glycine tert-Butyl Ester: In a flask, dissolve the purified tert-butyl azidoacetate in methanol. Add a catalytic amount of Pd/C. Purge the flask with nitrogen, then introduce hydrogen gas and stir the mixture until the reduction is complete.
-
Isolation of the Free Base: Filter off the catalyst. To the filtrate, add phosphorous acid to precipitate the phosphite (B83602) salt of the amino ester. Collect the salt by filtration. Treat the phosphite salt with a strong base, such as 6N sodium hydroxide, to liberate the free Glycine tert-butyl ester. Extract the free base with diethyl ether, dry the organic layer, and remove the solvent. The free base can be purified by distillation under reduced pressure.[1]
-
Formation of the Hydrochloride Salt: Dissolve the purified Glycine tert-butyl ester in an anhydrous solvent like diethyl ether. Bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt. Collect the solid by filtration, wash with a non-polar solvent, and dry.
Purification
Recrystallization is a common method for purifying this compound.[1] The choice of solvent is critical and can be determined empirically. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing it to cool slowly to form crystals. The purified crystals are then collected by filtration.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of this compound is as a protected amino acid in peptide synthesis.[3][7] The tert-butyl ester group protects the C-terminus of glycine, allowing for the selective formation of a peptide bond at the N-terminus. The hydrochloride salt protects the amino group during storage and handling.
Role in Solid-Phase Peptide Synthesis (SPPS): In SPPS, the free amino acid (generated by neutralizing the hydrochloride) can be coupled to a resin-bound amino acid or peptide. The tert-butyl protecting group is stable to the basic conditions often used for the removal of N-terminal protecting groups like Fmoc, but it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis.[8][9]
Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[7] It can be incorporated into larger molecules to modify their properties, such as solubility and bioavailability.[7] It is also used in the creation of prodrugs.[7]
Biochemical Research
In biochemical assays, this compound can be used to study enzyme activity and protein interactions.[7] As a derivative of the simple amino acid glycine, it can serve as a substrate or inhibitor in various enzymatic reactions, providing insights into metabolic pathways.[7]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Role of this compound in peptide synthesis.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 27532-96-3 | Benchchem [benchchem.com]
- 2. This compound | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 27532-96-3 India [ottokemi.com]
- 4. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
An In-depth Technical Guide to the Solubility of Glycine Tert-Butyl Ester Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of glycine (B1666218) tert-butyl ester hydrochloride in various organic solvents. This information is critical for its application in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals, where it serves as a crucial intermediate. This document presents available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides visualizations to illustrate key concepts.
Introduction
Glycine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of glycine. The presence of the tert-butyl ester protecting group and the hydrochloride salt form significantly influences its physical and chemical properties, most notably its solubility.[1][2] As a polar salt, its solubility is highest in polar solvents and significantly lower in non-polar organic solvents.[3] Understanding its solubility profile is essential for reaction setup, purification processes like recrystallization, and formulation development.
Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on available information and the solubility of structurally similar compounds, a general profile can be established.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. For comparative purposes, data for other glycine ester hydrochlorides are also included to indicate general trends.
| Compound | Solvent | Solubility | Temperature (°C) | Reference |
| This compound | Water | 100 mg/mL (0.1 g/mL) | Not Specified | [4] |
| Glycine methyl ester hydrochloride | Water | >1000 g/L | 20 | [5] |
| Glycine methyl ester hydrochloride | Methanol (B129727) | 50 mg/mL | Not Specified | [6] |
| Glycine ethyl ester hydrochloride | Water | Easily soluble (>1000 g/L at 20°C) | Not Specified | [7][8] |
| Glycine ethyl ester hydrochloride | Ethanol (B145695) | Slightly soluble | Not Specified | [7] |
Note: "Not Specified" indicates that the temperature was not mentioned in the source material.
Qualitative Solubility Information
General solubility characteristics of this compound are more widely reported and are summarized below:
-
High Solubility: The compound is readily soluble in polar protic solvents such as water and methanol.[3] Its solubility in ethanol is also noted, though it may be less than in water or methanol.[3]
-
Moderate to Low Solubility: Its solubility is expected to decrease with decreasing solvent polarity.
-
Poor Solubility/Insolubility: this compound is poorly soluble or insoluble in non-polar aprotic solvents like diethyl ether and n-hexane.[3]
This solubility pattern is consistent with the ionic nature of the hydrochloride salt and the polar character of the ester and ammonium (B1175870) groups.
Experimental Protocols: Determination of Solubility
The following section details a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and reliable for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) or sealed flasks
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or beakers
-
Oven or vacuum oven for drying
-
Vortex mixer or magnetic stirrer
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter that is chemically resistant to the solvent. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, dry evaporation dish.
-
Record the exact mass of the solution.
-
Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.
-
Once the solvent is removed, dry the solid residue in an oven or vacuum oven at a suitable temperature until a constant weight is achieved.
-
Weigh the evaporation dish containing the dry solid residue.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish.
-
The mass of the solvent is the total mass of the solution aliquot minus the mass of the dissolved solid.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent at the experimental temperature is known).
-
Factors Influencing Solubility
The solubility of this compound is primarily governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between solvent properties and expected solubility.
Caption: Relationship between solvent polarity and solubility.
-
Polar Protic Solvents: Solvents like water and methanol can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions, leading to high solubility.
-
Polar Aprotic Solvents: Solvents such as DMF and DMSO can solvate the cation through dipole-dipole interactions but are less effective at solvating the anion. This generally results in lower solubility compared to protic solvents.
-
Non-polar Solvents: These solvents lack the ability to form strong interactions with the ionic compound, resulting in very low solubility.
Conclusion
References
- 1. This compound | 27532-96-3 | Benchchem [benchchem.com]
- 2. CAS 27532-96-3: this compound [cymitquimica.com]
- 3. Glycine tert butyl ester hydrochloride 27532-96-3 [cds-bsx.com]
- 4. 27532-96-3 CAS MSDS (Glycine tert butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 6. Glycine methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 7. Page loading... [wap.guidechem.com]
- 8. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
Stability and Storage of Glycine Tert-Butyl Ester Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl), a critical reagent for researchers, scientists, and professionals in drug development and peptide synthesis.
Executive Summary
This compound is a widely utilized amino acid derivative, valued for its role as a protected building block in organic synthesis. Its stability is a key factor in its successful application, particularly in the context of multi-step peptide synthesis. This document outlines the known stability profile of the compound, provides recommended storage conditions based on supplier data, and details generalized experimental protocols for conducting stability assessments.
Chemical Stability Profile
This compound's stability is intrinsically linked to its chemical structure, featuring a tert-butyl ester protecting group for the carboxylic acid and a hydrochloride salt of the primary amine.
-
Stability Under Basic and Nucleophilic Conditions: The tert-butyl ester group provides significant steric hindrance, rendering the carbonyl carbon less susceptible to nucleophilic attack. This makes the compound stable under basic and neutral conditions, a property extensively exploited in Fmoc-based solid-phase peptide synthesis (SPPS) where repeated exposure to basic conditions is required to deprotect the temporary Fmoc group.[1]
-
Acid Lability: The key to the utility of the tert-butyl ester group is its lability under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), are used to cleave the ester and deprotect the carboxylic acid.[1] This susceptibility to acid-catalyzed hydrolysis is the primary degradation pathway to consider.
-
Hygroscopicity: The compound is noted to be hygroscopic. Absorption of moisture can potentially lead to hydrolysis of the ester over time, especially if not stored under dry conditions.
Recommended Storage Conditions
To ensure the integrity and purity of this compound, proper storage is crucial. The following table summarizes the recommended storage conditions from various chemical suppliers.
| Parameter | Recommended Condition | Source(s) |
| Temperature | Refrigerate (2°C to 8°C) or Freeze (<-15°C to -20°C) | Multiple Sources |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | |
| Moisture | Keep in a dry place; hygroscopic | |
| Light | Store in a dark place | General Best Practice |
| Container | Keep container tightly closed | General Best Practice |
Experimental Protocols for Stability Assessment
While specific, published stability studies on this compound are scarce, a general experimental protocol for assessing the stability of a chemical compound can be applied. This typically involves "forced degradation" or "stress testing" to identify potential degradation products and pathways.
General Forced Degradation Protocol
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
pH meter
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.1 M NaOH) at room temperature for a defined period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of remaining parent compound and any major degradation products.
-
-
Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products, if any.
Visualizations
Logical Diagram of Stability and Degradation
Caption: Logical relationship of stability and degradation pathways for this compound.
Experimental Workflow for a General Stability Study
Caption: General experimental workflow for a forced degradation stability study.
Conclusion
The stability of this compound is well-suited for its application in organic synthesis, particularly peptide chemistry, provided it is handled and stored correctly. Its primary vulnerability is to acidic conditions, which is also the basis for its use as a protecting group. For long-term storage, maintaining a cold, dry, and inert environment is paramount to prevent degradation and ensure the reliability of experimental results. Researchers are encouraged to perform their own stability assessments for critical applications, following the general protocols outlined in this guide.
References
The Lynchpin of Modern Peptide Synthesis: A Technical Guide to the Mechanism of Action of Glycine tert-butyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise construction of peptide chains relies on a carefully orchestrated interplay of protecting groups and coupling reagents. Among the essential building blocks, Glycine (B1666218) tert-butyl ester hydrochloride stands out as a cornerstone, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the core mechanism of action of Glycine tert-butyl ester hydrochloride, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in their peptide synthesis endeavors.
The Dual Role of this compound: Precursor and Protector
This compound serves a dual purpose in peptide synthesis. Primarily, it acts as a protected form of glycine, the simplest amino acid. The hydrochloride salt protects the α-amino group, rendering it non-nucleophilic and preventing self-polymerization.[1] The tert-butyl ester group, on the other hand, safeguards the carboxylic acid functionality. This protection is crucial to ensure that the carboxyl group does not partake in unwanted side reactions during the formation of a peptide bond.[1]
The tert-butyl group is a key component of the Fmoc/tBu orthogonal protection strategy, which is a dominant method in modern solid-phase peptide synthesis.[1] This strategy's success hinges on the differential stability of the protecting groups to acidic and basic conditions. The Fmoc (9-fluorenylmethyloxycarbonyl) group, protecting the α-amino group of the growing peptide chain, is labile to basic conditions (e.g., piperidine), while the tert-butyl ester and other tert-butyl-based side-chain protecting groups are stable under these conditions but are readily cleaved by strong acids like trifluoroacetic acid (TFA).[1][2]
The bulky nature of the tert-butyl group provides significant steric hindrance, which shields the ester's carbonyl carbon from nucleophilic attack, contributing to its stability under a variety of reaction conditions, including basic and nucleophilic environments.[1]
Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)
The utility of this compound, or more commonly its Fmoc-protected counterpart, Fmoc-Gly-OtBu, becomes evident in the cyclical process of solid-phase peptide synthesis.
Workflow of Glycine Incorporation in SPPS
Caption: A simplified workflow of a single coupling cycle in Fmoc/tBu SPPS.
-
Fmoc Deprotection: The synthesis begins with a resin-bound amino acid or peptide chain where the N-terminal α-amino group is protected by an Fmoc group. This group is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF), exposing a free amine.
-
Activation and Coupling: In a separate vessel, the incoming Fmoc-protected amino acid, in this case, Fmoc-Gly-OtBu, is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). This activated amino acid is then added to the resin, and a peptide bond is formed with the deprotected N-terminal amine of the growing peptide chain.
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence. The tert-butyl ester of the glycine residue, along with other tert-butyl-based side-chain protecting groups, remains intact throughout these steps due to its stability in the basic and neutral conditions of the coupling and deprotection cycles.
The Critical Step: Cleavage and Deprotection
Once the desired peptide sequence has been assembled on the solid support, the final step is to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups, including the tert-butyl ester. This is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA).
The mechanism of tert-butyl ester cleavage proceeds via an acid-catalyzed elimination reaction, generating a stable tert-butyl cation and the free carboxylic acid.
Mechanism of tert-Butyl Ester Deprotection
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
The highly reactive tert-butyl cations generated during cleavage can lead to undesired side reactions, such as the alkylation of nucleophilic side chains, particularly tryptophan (Trp) and methionine (Met).[3] To prevent this, "scavengers" are added to the cleavage cocktail. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), which act as cation traps.
Quantitative Data and Performance Metrics
The efficiency of peptide synthesis using the Fmoc/tBu strategy is influenced by several factors, including coupling efficiency, deprotection times, and the purity of the final product. The following tables summarize key quantitative data related to the use of tert-butyl protecting groups.
Table 1: Typical Reaction Conditions in Fmoc/tBu SPPS
| Step | Reagent/Solvent | Concentration | Reaction Time |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 5-10 min |
| Amino Acid Coupling | Fmoc-AA, HBTU, DIEA in DMF | 3-5 eq. AA, 3-5 eq. HBTU, 6-10 eq. DIEA | 1-2 hours |
| Cleavage & Deprotection | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | 2-3 hours |
Data compiled from multiple sources.[4]
Table 2: Purity and Yield in SPPS
| Parameter | Standard Grade Fmoc-Amino Acids | Purified Fmoc-Amino Acids |
| Initial Impurity Level | ~26% | ~10% |
| Resulting Crude Peptide Purity | 53.49% | 68.08% (>15% increase) |
| Final Peptide Purity (Post-HPLC) | >99.0% | >99.0% |
Adapted from a study on the synthesis of a model peptide.[4] The purity of the starting materials, including the protected glycine, significantly impacts the crude purity of the synthesized peptide.
Table 3: Common Side Reactions Involving tert-Butyl Groups and Mitigation Strategies
| Side Reaction | Affected Residue(s) | Mechanism | Mitigation |
| S-tert-butylation | Cysteine (Cys) | Alkylation of the thiol side chain by tBu cations during cleavage. | Use of scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[5] |
| Alkylation of Trp/Met | Tryptophan (Trp), Methionine (Met) | Alkylation of the indole (B1671886) ring (Trp) or thioether (Met) by tBu cations. | Use of scavengers like TIS or EDT.[5] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key steps involving the use of a tert-butyl protected glycine in Fmoc/tBu solid-phase peptide synthesis.
Protocol for Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Gly-OtBu
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: a. Drain the DMF. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 5 minutes. d. Drain the solution. e. Repeat the treatment with 20% piperidine in DMF for another 10 minutes. f. Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-Gly-OtBu (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a ninhydrin (B49086) test. A negative test (no color change) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol for Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the tert-butyl protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water in a 95:2.5:2.5 (v/v/v) ratio. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). b. Gently agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates. c. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Isolation and Purification: a. Centrifuge the mixture to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. c. Dry the crude peptide under vacuum. d. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). e. Lyophilize the pure fractions to obtain the final peptide product.
Conclusion
This compound, and its derivatives, are indispensable tools in modern peptide synthesis. Its role as a robust and selectively cleavable protecting group within the Fmoc/tBu orthogonal strategy enables the efficient and reliable synthesis of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of its mechanism of action, coupled with optimized protocols and an awareness of potential side reactions, is paramount for achieving high yields and purity in peptide synthesis. This guide provides the foundational knowledge and practical methodologies to empower researchers in this critical field of drug discovery and development.
References
Spectroscopic Analysis of Glycine tert-butyl ester hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl), a crucial reagent in peptide synthesis and drug development. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a valuable resource for compound identification, purity assessment, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the tert-butyl group and the α-methylene protons. The ammonium (B1175870) protons often appear as a broad singlet. The chemical shifts can vary slightly depending on the solvent used.
| Proton Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) | Multiplicity | Integration |
| tert-butyl (-C(CH₃)₃) | ~ 1.45 | Singlet | 9H |
| α-methylene (-CH₂-) | ~ 3.65 | Singlet | 2H |
| Ammonium (-NH₃⁺) | ~ 8.4 (broad) | Singlet | 3H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The key resonances are attributed to the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the α-carbon.
| Carbon Assignment | Chemical Shift (δ) in ppm (DMSO-d₆) |
| Carbonyl (C=O) | ~ 168 |
| Quaternary (-C (CH₃)₃) | ~ 82 |
| α-carbon (-C H₂-) | ~ 40 |
| Methyl (-C(C H₃)₃) | ~ 28 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its key functional groups.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H stretch (ammonium salt) | 3100-2800 | Strong, Broad |
| C-H stretch (aliphatic) | 2980-2940 | Medium |
| C=O stretch (ester) | ~ 1740 | Strong |
| N-H bend (ammonium salt) | ~ 1600 | Medium |
| C-O stretch (ester) | ~ 1150 | Strong |
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity analysis.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Materials:
-
This compound
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press and die set
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of dry KBr powder in an agate mortar and grind to a fine powder.
-
Add approximately 1-2 mg of this compound to the mortar.
-
Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between the structure and spectroscopic data of this compound.
The Tert-Butyl Group: A Cornerstone Protecting Group in Organic Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and selectivity. Among the diverse arsenal (B13267) of protecting groups available to the modern chemist, the tert-butyl (t-Bu) group occupies a preeminent position. Its widespread application stems from a unique combination of steric hindrance, electronic stability, and predictable reactivity under specific conditions. This technical guide provides a comprehensive overview of the role of the tert-butyl group as a protecting group for alcohols, amines, carboxylic acids, and thiols, with a focus on its application in contemporary research and drug development.
Core Principles of Tert-Butyl Protection
The efficacy of the tert-butyl group as a protecting moiety is rooted in its bulky tertiary structure. This steric hindrance effectively shields the protected functional group from a wide array of reagents, including nucleophiles, bases, and oxidizing and reducing agents. The tert-butyl group is most commonly introduced as a tert-butyl ether, tert-butoxycarbonyl (Boc) carbamate, tert-butyl ester, or tert-butyl thioether.
A key feature of tert-butyl protecting groups is their remarkable stability under a broad range of conditions, particularly basic and nucleophilic environments, while being readily cleaved under acidic conditions.[1][2] This orthogonality is a critical aspect of its utility, allowing for selective deprotection in the presence of other protecting groups sensitive to different conditions. The cleavage mechanism typically proceeds through the formation of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) gas, driving the deprotection reaction to completion.[2]
Protection of Alcohols: Tert-Butyl Ethers
The protection of hydroxyl groups as tert-butyl ethers is a valuable strategy in the synthesis of complex molecules. Tert-butyl ethers exhibit high stability towards strong bases, organometallic reagents, and various reducing and oxidizing agents.[1]
Protection of Alcohols
The formation of tert-butyl ethers can be achieved through several methods, most commonly via the acid-catalyzed addition of isobutylene to the alcohol.
Table 1: Quantitative Data for the Protection of Alcohols as Tert-Butyl Ethers
| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Primary Alcohol | Isobutylene, H₂SO₄ (cat.) | Dichloromethane (B109758) | Several hours | Room Temp | 60-80 | [3] |
| Various Alcohols | (Boc)₂O, Mg(ClO₄)₂ (cat.) | Not specified | Not specified | Room Temp | >94 | [2][4] |
| Alcohols & Phenols | (Boc)₂O, Er(OTf)₃ (cat.) | Solvent-free | 30 min | Room Temp | Good to Excellent | [5] |
| Alcohols & Phenols | t-Bu 2,2,2-trichloroacetimidate, Tf₂NH, 2,6-lutidine | Not specified | Not specified | Not specified | High | [4] |
Deprotection of Tert-Butyl Ethers
The cleavage of tert-butyl ethers is typically accomplished under acidic conditions.
Table 2: Quantitative Data for the Deprotection of Tert-Butyl Ethers
| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Aliphatic/Aromatic t-Bu ethers | CeCl₃, NaI | Acetonitrile | Varies | Not specified | High | [6] |
| Tert-butyl ether | Er(OTf)₃, MW irradiation | Methanol | Fast | Not specified | Quantitative | [4] |
| Various t-Bu ethers | Aqueous Phosphoric Acid | Not specified | Not specified | Room Temp | High | [4] |
| t-Bu ethers, esters, carbamates | "Magic Blue", Triethylsilane | Not specified | 5 min - 14 h | Not specified | up to 95 | [4][7] |
| Tert-butyl ether of Phenol | Trifluoroacetic Acid | Dichloromethane | Not specified | Room Temp | >90 | [3] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using Isobutylene and Sulfuric Acid [3]
-
Materials: Primary alcohol (1.0 equiv.), Dichloromethane (anhydrous), Concentrated Sulfuric Acid (catalytic amount), Isobutylene (gas or liquid), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (B86663).
-
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane in a suitable reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution or add liquid isobutylene at a low temperature.
-
Seal the reaction vessel and stir the mixture at room temperature. The reaction may take several hours to days.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl ether.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: Deprotection of a Tert-Butyl Ether using Trifluoroacetic Acid (TFA) [3]
-
Materials: Tert-butyl ether protected compound (1.0 equiv.), Dichloromethane, Trifluoroacetic acid, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the tert-butyl ether in dichloromethane.
-
Add trifluoroacetic acid to the solution (a common ratio is 1:1 v/v with DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Purify the product if necessary.
-
Caption: General workflow for the protection of an alcohol as a tert-butyl ether.
Protection of Amines: Tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[8] The Boc group is stable under a vast range of conditions, including basic, nucleophilic, and reductive environments, but is easily removed with moderate to strong acids.
Protection of Amines
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Table 3: Quantitative Data for the Protection of Amines with (Boc)₂O
| Substrate Type | Base/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Primary Amine | TEA | THF | 2-18 h | Room Temp | >90 | [9] |
| Primary Amine | None | Water/Acetone | 10-15 min | Room Temp | 90-98 | [9] |
| Various Amines | None | Water/Acetone | 8-12 min | Room Temp | Good to Excellent | [10] |
| Aliphatic Amines | DMAP (cat.) | Not specified | Not specified | Not specified | Quantitative | [11] |
Deprotection of Boc-Protected Amines
The removal of the Boc group is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being a common reagent.
Table 4: Quantitative Data for the Deprotection of Boc-Protected Amines
| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| N-Boc Amine | 25-50% TFA | Dichloromethane | 1-2 h | Room Temp | >95 | [9] |
| N-Boc Amine | 3 M HCl | Ethyl Acetate | 30 min | Room Temp | >95 | [9] |
| N-Boc Aromatic Amines | None | Boiling Water | 1-14 h | 100 | 91-99 | [12] |
| N-Boc Aliphatic Amines | None | Boiling Water | 0.5-13 h | 100 | 87-99 | [12] |
| Various N-Boc Amines | Oxalyl chloride, Methanol | Methanol | 1-4 h | Room Temp | up to 90 | [13] |
Experimental Protocols
Protocol 3: General Procedure for Boc Protection of a Primary Amine [9]
-
Materials: Primary amine (1.0 equiv.), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.), Triethylamine (B128534) (TEA, 1.2 equiv.), Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the primary amine in THF in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 4: General Procedure for Boc Deprotection using TFA [9]
-
Materials: N-Boc protected amine (1.0 equiv.), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution (typically 25-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Further purification may be required depending on the nature of the product.
-
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protection of Carboxylic Acids: Tert-Butyl Esters
The tert-butyl ester is a robust protecting group for carboxylic acids, offering excellent stability towards a wide range of nucleophilic and basic conditions.[2] Its removal under acidic conditions makes it a valuable tool in complex organic synthesis.
Protection of Carboxylic Acids
Tert-butyl esters are commonly formed by the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.
Table 5: Quantitative Data for the Protection of Carboxylic Acids as Tert-Butyl Esters
| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Carboxylic Acid | Isobutylene, H₂SO₄ (cat.) | Dichloromethane/Dioxane | Several hours | Room Temp | High | [2] |
| Free Amino Acids | Tf₂NH | tert-Butyl Acetate | Fast | Not specified | High | [4][14] |
| Carboxylic Acids | tert-Butanol, MgSO₄, H₂SO₄ (cat.) | Not specified | Not specified | Not specified | Good | [15] |
Deprotection of Tert-Butyl Esters
The cleavage of tert-butyl esters is most frequently achieved using strong acids like trifluoroacetic acid.
Table 6: Quantitative Data for the Deprotection of Tert-Butyl Esters
| Substrate Type | Reagent/Catalyst | Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Aromatic t-Bu Ester | p-TsOH, Microwave | Solvent-free | 3-4 min | N/A | High | [15] |
| N-Boc-L-alanine t-butyl ester | TFA/DCM (1:1) | Dichloromethane | 3 h | Room Temp | Quantitative | [15] |
| Various t-butyl esters | Aqueous Phosphoric Acid | Not specified | Not specified | Room Temp | High | [15] |
| t-Butyl ethyl succinate | "Magic Blue", triethylsilane | Not specified | Not specified | N/A | 95 | [15] |
| Amphoteric amino acid derivatives | None (thermolysis) | Protic solvents | 15-40 min | 120-240 | Good to High | [16] |
Experimental Protocols
Protocol 5: Protection of a Carboxylic Acid using Isobutylene [2]
-
Materials: Carboxylic acid (1.0 equiv.), Dichloromethane or Dioxane, Concentrated Sulfuric Acid (catalytic amount), Liquefied isobutylene (excess), Pressurized reaction vessel, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Place the carboxylic acid in a pressurized reaction vessel.
-
Add dichloromethane or dioxane as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Cool the vessel and add an excess of liquefied isobutylene.
-
Seal the vessel and stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the vessel before carefully venting the excess isobutylene.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the tert-butyl ester by flash column chromatography if necessary.
-
Protocol 6: Deprotection of a Tert-Butyl Ester using TFA [15]
-
Materials: Tert-butyl ester (1.0 mmol), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane.
-
Add an excess of trifluoroacetic acid (often in a 1:1 ratio with the solvent).
-
Stir the reaction at room temperature for 30 minutes to a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the TFA and solvent under reduced pressure to yield the deprotected carboxylic acid.
-
In cases where the tert-butyl cation can lead to side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) or water can be added to the reaction mixture.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. MILD DEPROTECTION OF TERT-BUTYL AND TERT-AMYL ETHERS LEADING EITHER TO ALCOHOLS OR TO TRIALKYLSILYL ETHERS | Semantic Scholar [semanticscholar.org]
- 11. EP2287154A1 - Efficient synthesis for the preparation of montelukast - Google Patents [patents.google.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. uwindsor.ca [uwindsor.ca]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Hydrochloride Salt Form of Glycine (B1666218) Esters
This guide provides a comprehensive overview of glycine ester hydrochlorides, focusing on their synthesis, physicochemical properties, and critical applications in research and pharmaceutical development. The hydrochloride salt form offers significant advantages in stability and handling compared to the free ester, making it a vital reagent and intermediate.
Introduction to Glycine Ester Hydrochlorides
Glycine esters are derivatives of the amino acid glycine. While the free esters are useful chemical building blocks, they are often unstable, with a tendency to polymerize or convert to diketopiperazine upon storage.[1][2] To overcome this, they are commonly prepared and stored as hydrochloride salts ([CH₃O₂CCH₂NH₃]Cl for the methyl ester).[1] This salt form is a stable, white, water-soluble solid, which enhances shelf-life and handling properties without compromising the reactivity of the ester for subsequent synthetic steps.[1][3][4] Their primary applications are as intermediates in peptide synthesis, the production of active pharmaceutical ingredients (APIs), and agrochemicals.[3][5][6]
Physicochemical Properties
The hydrochloride salts of glycine esters are well-characterized crystalline solids.[4][7] Key quantitative data for the most common methyl and ethyl esters are summarized below for easy comparison.
Table 1: Physicochemical Data for Glycine Methyl Ester Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈ClNO₂ | [1] |
| Molecular Weight | 125.55 g/mol | [1] |
| Appearance | White crystalline powder/solid | [4][8] |
| Melting Point | 175–176 °C | [1] |
| 174-176 °C | [8] | |
| 173.1-173.5 °C | [9] | |
| 167 - 178 °C | [4] | |
| Purity | ≥ 99% | [4] |
| > 98% | [2] | |
| Solubility | Soluble in water | [1][4][8] |
| Slightly soluble in ethanol (B145695) | [8] | |
| Storage Temperature | 0 - 8 °C | [4] |
Table 2: Physicochemical Data for Glycine Ethyl Ester Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀ClNO₂ | [6][7] |
| Molecular Weight | 139.58 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [6][7][10] |
| Melting Point | 142–143 °C | [11] |
| 145-146 °C | [12] | |
| ~250 °C | [7] | |
| Solubility | Soluble in water and methanol (B129727)/alcohols | [3][7][13] |
| Density | ~1.247 g/cm³ | [7] |
| pH | 2.9 (10g/l, H₂O, 20℃) | [12] |
Synthesis of Glycine Ester Hydrochlorides
The most common method for synthesizing glycine ester hydrochlorides is the Fischer esterification of glycine in the corresponding alcohol (methanol or ethanol) with a source of hydrogen chloride. The HCl acts as both a catalyst for the esterification and the salt-forming agent.
Experimental Protocols
Method 1: Continuous Synthesis Using Hydrogen Chloride Gas (Methyl Ester) [2] This method is designed for industrial-scale production with high yield and purity.
-
Mixing: 75 kg of glycine and 320 kg of anhydrous methanol are added to a 500L glass-lined mixing tank.
-
HCl Introduction: Under stirring, hydrogen chloride gas is introduced at a flow rate of 20 m³/h until the glycine is completely dissolved. The temperature is maintained below 40°C.
-
Reaction: The resulting mixture is continuously pumped into a conical reactor maintained at 55-60°C.
-
Crystallization: After approximately 15 minutes of continuous feeding, 1.68 kg of seed crystals (glycine methyl ester hydrochloride) are added to initiate crystallization. The stirring rate is controlled at 180 rpm.
-
Separation: As crystals form and deposit at the bottom of the reactor, they are continuously removed and subjected to centrifugation.
-
Washing & Drying: The crystals are washed and dried to yield the final white crystalline product.
-
Recycling: The centrifugal mother liquor is pumped back into the mixing tank for reuse. The reported product yield is ≥93% with a purity of >98%.[2]
Method 2: Synthesis Using Thionyl Chloride (Ethyl Ester) [14] This protocol is a common laboratory-scale synthesis.
-
Reagent Preparation: In a flask equipped with a stirrer and cooled in an ice bath to -10°C, add 1.2 equivalents of thionyl chloride dropwise to the desired alcohol (e.g., 1000 ml of ethanol).
-
Glycine Addition: After the thionyl chloride addition is complete, remove the ice bath and add 1 equivalent of glycine (e.g., 130 g) in portions to the solution.
-
Reaction: The mixture is stirred and refluxed for 2 hours.
-
Solvent Removal: After cooling to room temperature, the excess alcohol and thionyl chloride are removed using a rotary evaporator.
-
Purification: The resulting white solid is washed twice with the alcohol (with subsequent removal by rotary evaporation each time) to ensure complete removal of any residual thionyl chloride.
-
Recrystallization: The crude product can be recrystallized from ethanol to obtain a colorless, needle-like solid, which is then dried under a high vacuum.[14]
Applications in Research and Drug Development
Glycine ester hydrochlorides are fundamental building blocks in organic synthesis, particularly within the pharmaceutical industry.[4][5] Their stability and reactivity make them ideal starting materials.[3][6]
-
Peptide Synthesis: They serve as a protected source of glycine for both solution-phase and solid-phase peptide synthesis.[4][6] The ester group protects the carboxylic acid, while the amine is readily available for coupling after deprotection (neutralization of the hydrochloride).
-
Pharmaceutical Intermediates: These compounds are key intermediates in the synthesis of a wide range of APIs.[3][5][6] Examples include drugs targeting the central nervous system, anti-inflammatory agents, and angiotensin II receptor antagonists.[4][8]
-
Biochemical Research: They are used in studies of amino acid metabolism and protein synthesis.[4][5] A notable application is in carboxyl-footprinting studies of proteins, where Glycine Ethyl Ester Hydrochloride is used with EDC to derivatize glutamate (B1630785) and aspartate side chains.[12][15]
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Glycine Ethyl Ester Hydrochloride: A Key Intermediate for Pharmaceutical and Chemical Applications [jindunchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 7. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 10. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 13. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]
- 14. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 15. Glycine ethyl ester hydrochloride 0.99 Ethyl glycinate hydrochloride [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Glycine tert-butyl ester hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Glycine (B1666218) tert-butyl ester hydrochloride, a key building block in solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.
Introduction
Glycine tert-butyl ester hydrochloride serves as a fundamental component in the synthesis of peptides.[1] Its structure is strategically designed for SPPS:
-
tert-Butyl (tBu) Ester: This group protects the carboxylic acid functionality of glycine. It exhibits remarkable stability under the basic conditions required for the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[1]
-
Hydrochloride Salt: The amino group is protonated as a hydrochloride salt, rendering it non-nucleophilic and preventing undesirable self-polymerization.[1]
This dual-protection scheme ensures the specific and controlled incorporation of glycine residues into a peptide sequence. The tert-butyl ester is readily removed during the final cleavage step under acidic conditions, typically with trifluoroacetic acid (TFA).
Data Presentation
Properties of this compound
| Property | Value |
| CAS Number | 2725036 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 141-143 °C |
Typical Quantitative Data in Fmoc-SPPS
The following table summarizes typical quantitative data for the coupling of Fmoc-protected amino acids in SPPS. These values are generally applicable to the use of this compound, although actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | Can be monitored by qualitative methods like the Kaiser test. Incomplete coupling can lead to deletion sequences.[2] |
| Cleavage Yield | 70-95% | Highly dependent on the peptide sequence, the resin used, and the composition of the cleavage cocktail.[2] |
| Crude Peptide Purity | 50-90% | Sequence-dependent. Purification by reverse-phase HPLC is typically required to obtain high-purity peptides.[2] |
Experimental Protocols
General Fmoc-SPPS Workflow
The synthesis of a peptide on a solid support follows a cyclic process of deprotection, washing, coupling, and further washing. This cycle is repeated for each amino acid to be incorporated into the peptide chain.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol for Coupling of this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptidyl-resin with a free N-terminus
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with a frit
Procedure:
-
Resin Preparation:
-
Activation and Neutralization:
-
In a separate vial, dissolve 4 equivalents of this compound, 3.8 equivalents of HBTU (or another coupling reagent), and 8 equivalents of DIPEA in a minimal amount of DMF. The excess DIPEA is required to neutralize the hydrochloride salt and to facilitate the coupling reaction.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol for Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tert-butyl protecting group from the glycine residue and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, phenol (B47542), or anisole)
-
Cold diethyl ether
-
Centrifuge tubes
Cleavage Cocktail Preparation (Reagent B):
A common cleavage cocktail that minimizes side reactions is Reagent B.[3][4]
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 88% (v/v) | Cleaves the peptide from the resin and removes acid-labile protecting groups. |
| Phenol | 5% (v/v) | Scavenger for carbocations. |
| Water | 5% (v/v) | Scavenger and aids in the hydrolysis of byproducts. |
| Triisopropylsilane (TIS) | 2% (v/v) | Scavenger for carbocations, particularly trityl groups. |
Procedure:
-
Resin Preparation:
-
After the final coupling and washing steps, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under vacuum.[3]
-
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[5]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.
-
Caption: Role of scavengers in preventing side reactions during TFA cleavage.
Protocol for Kaiser Test (to Monitor Coupling)
The Kaiser test is a colorimetric method to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling, while a negative result (yellow/colorless beads) indicates a complete reaction.
Materials:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
Small glass test tubes
-
Heating block or water bath
Procedure:
-
Take a small sample of resin beads (5-10 beads) from the reaction vessel and place them in a small glass test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-115°C for 5 minutes.
-
Observe the color of the beads.
-
Blue beads: Incomplete coupling (free amines present).
-
Yellow/Colorless beads: Complete coupling (no free amines).
-
References
Protocol for the Deprotection of the Tert-Butyl Ester Group from Glycine
Application Note & Protocol: AN-DPG001
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
The tert-butyl ester is a commonly employed protecting group for the carboxylic acid functionality of amino acids, including glycine (B1666218), in peptide synthesis and other organic transformations. Its stability under a range of conditions and its facile removal under specific acidic, thermal, or enzymatic conditions make it a valuable tool for chemists. This document provides detailed protocols for the deprotection of the tert-butyl ester group from N-protected glycine tert-butyl ester, offering methods suitable for various substrates and experimental constraints.
Deprotection Methods Overview
Several methods are available for the cleavage of the tert-butyl ester group. The choice of method depends on the sensitivity of other functional groups present in the molecule, the desired scale of the reaction, and the available equipment. The most common methods include:
-
Acidic Deprotection: This is the most widely used method, typically employing strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
-
Thermal Deprotection: A reagent-free approach that utilizes high temperatures to induce the elimination of isobutylene.
-
Enzymatic Deprotection: A mild and highly selective method that employs enzymes such as lipases or esterases.
Quantitative Data Summary
The following table summarizes quantitative data for various deprotection methods, providing a basis for comparison.
| Method | Reagent/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 1 - 5 h | High | [1] |
| Hydrogen Chloride (HCl) | Dioxane / Ether | Room Temperature | 1 - 4 h | High | [1][2] | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | hours to 24 h | Good | [3] | |
| p-Toluenesulfonic acid (p-TsOH) | Toluene (B28343) | Reflux | 1 - 2 h | >90% | [1] | |
| Thermal | Continuous plug flow reactor | Protic solvents | 120 - 240 | 15 - 40 min | Good to High | [4] |
| Boiling Water | Water | 100 | 10 min - 2 h | Quantitative | [5] | |
| Enzymatic | Lipase (B570770) A (from Candida antarctica) | Buffer/Co-solvent | 20 - 50 | Varies | Good to High | [6][7] |
| Esterase (from Bacillus subtilis) | Buffer/Co-solvent | 20 - 50 | Varies | Good to High | [6][8] |
Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for the deprotection of tert-butyl esters.
Materials:
-
N-protected Glycine tert-butyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)
-
Diethyl ether or other suitable non-polar solvent for precipitation
Procedure:
-
Reaction Setup: In a fume hood, dissolve the N-protected glycine tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM). A common concentration is 0.1-0.5 M.
-
TFA Addition: To the stirred solution, add trifluoroacetic acid (TFA). A common practice is to use a 1:1 mixture of DCM:TFA, or to add 5-10 equivalents of TFA to the DCM solution.[1] The addition of TFA is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.[1]
-
Work-up:
-
Method A (Isolation as TFA salt): Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To facilitate the removal of residual TFA, toluene can be added and co-evaporated (azeotropic removal) two to three times. The resulting product is the TFA salt of the deprotected glycine derivative.
-
Method B (Isolation of the free amine): After removal of the bulk of the TFA and solvent, dissolve the residue in a minimal amount of water or a suitable solvent and carefully neutralize with a base such as saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Alternatively, if the product is a solid, it may be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether, collected by filtration, and washed with the same solvent.
-
Protocol 2: Thermal Deprotection in a Continuous Flow Reactor
This method is suitable for a reagent-free deprotection process and is amenable to scale-up.
Materials:
-
N-protected Glycine tert-butyl ester
-
Protic solvent (e.g., methanol, ethanol, or water)
-
Continuous flow reactor system with temperature and pressure control
Procedure:
-
Solution Preparation: Prepare a solution of the N-protected glycine tert-butyl ester in the chosen protic solvent.
-
Reactor Setup: Set up the continuous plug flow reactor to the desired temperature (120-240 °C) and pressure.[4] The pressure is necessary to keep the solvent in the liquid phase at temperatures above its boiling point.
-
Reaction: Pump the solution through the heated reactor at a flow rate that corresponds to the desired residence time (typically 15-40 minutes).[4]
-
Work-up: The output from the reactor contains the deprotected product. The solvent can be removed by evaporation. The resulting acid products are often crystalline and can be isolated by simple solvent exchange in good to high yield and purity.[4]
Protocol 3: Enzymatic Deprotection using Lipase
This protocol offers a mild and selective method for tert-butyl ester cleavage.
Materials:
-
N-protected Glycine tert-butyl ester
-
Lipase A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis (BsubpNBE)[6]
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Organic co-solvent (e.g., toluene, n-hexane, diethyl ether, or DMF, NMP for peptides)[7]
-
Ethyl acetate (B1210297)
-
Sodium chloride solution
Procedure:
-
Reaction Setup: In a suitable vessel, dissolve the N-protected glycine tert-butyl ester in a mixture of the buffer and an organic co-solvent. The co-solvent is used to improve the solubility of the substrate.
-
Enzyme Addition: Add the lipase or esterase to the stirred solution. The amount of enzyme will need to be optimized for the specific substrate and scale.
-
Reaction: Stir the mixture at a controlled temperature (typically 20-50 °C).[7] Monitor the reaction progress by HPLC.
-
Work-up: Once the desired conversion is reached (e.g., >95%), add ethyl acetate to the reaction mixture.[7] Separate the aqueous phase. Extract the organic phase twice with sodium chloride solution.[7] If an immobilized enzyme is used, it can be removed by filtration prior to the work-up.[7] Concentrate the organic phase in vacuo to obtain the deprotected product. The product can be further purified by precipitation with a non-solvent like diethyl ether.[7]
Visualizations
Caption: General experimental workflow for the deprotection of glycine tert-butyl ester.
Caption: Mechanism of acid-catalyzed deprotection of a tert-butyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Coupling Reactions of Glycine Tert-Butyl Ester Hydrochloride
Introduction
Glycine (B1666218) tert-butyl ester hydrochloride is a pivotal building block in peptide synthesis and various other organic chemistry applications.[1][2] Its structure features a tert-butyl ester protecting the carboxylic acid functionality and a hydrochloride salt of the primary amine. This dual protection prevents self-polymerization and allows for controlled, sequential peptide bond formation.[1] The tert-butyl ester group is advantageous as it is stable under many reaction conditions but can be readily cleaved with mild acid treatment.[3] Prior to its use in a coupling reaction, the hydrochloride salt must be neutralized to liberate the free amine, which then acts as the nucleophile.
Mechanism of Action in Peptide Synthesis
In peptide synthesis, the core transformation is the formation of an amide bond between the carboxyl group of an N-protected amino acid and the amino group of another amino acid derivative, in this case, glycine tert-butyl ester. The process is not a direct condensation but requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack. This is achieved using a variety of coupling reagents. The general pathway involves the reaction of the N-protected amino acid with the coupling reagent to form a highly reactive intermediate. This intermediate is then attacked by the nucleophilic amino group of the deprotonated glycine tert-butyl ester, forming the new peptide bond.
Key Considerations for Coupling Reactions
-
Deprotonation: Glycine tert-butyl ester hydrochloride is a salt and must be deprotonated with a non-nucleophilic base to generate the free amine. Common bases include N,N-diisopropylethylamine (DIPEA), triethylamine (B128534) (TEA), or N-methylmorpholine (NMM). Typically, one equivalent of base is required to neutralize the hydrochloride salt, and additional base may be needed depending on the coupling reagent used.
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical and depends on factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and the need to minimize side reactions like racemization. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[4] HATU is often preferred for its high efficiency and low racemization rates, especially in challenging couplings.[5][6]
-
Additives: To improve reaction rates and suppress racemization, additives are often used in conjunction with coupling reagents. 1-Hydroxybenzotriazole (HOBt) is a classic additive used with carbodiimides like EDC to form a more reactive and less racemization-prone active ester.[5]
-
Solvent: The choice of solvent is crucial for ensuring the solubility of all reactants and reagents. Anhydrous polar aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly employed.
-
Work-up and Purification: After the reaction is complete, a standard aqueous work-up is typically performed to remove excess reagents, byproducts, and the base. The resulting protected dipeptide is then purified, commonly by flash column chromatography.
Comparative Data of Common Coupling Reagents
The following table summarizes the typical reaction conditions and outcomes for the coupling of an N-Boc-protected amino acid with this compound using various common coupling reagents in a solution-phase synthesis.
| Coupling Reagent/Method | N-Boc-Amino Acid (Equivalents) | Glycine tert-butyl ester HCl (Equivalents) | Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Solvent | Typical Reaction Time | Typical Yield (%) |
| EDC / HOBt | 1.0 | 1.05 | 1.2 (EDC) | 1.2 (HOBt) | 1.05 (DIPEA/NMM) | DCM or DMF | 12 - 24 hours | 85 - 95 |
| HATU | 1.0 | 1.05 | 1.1 (HATU) | None | 2.5 (DIPEA) | DMF or DCM | 1 - 4 hours | >95 |
| HBTU | 1.0 | 1.05 | 1.1 (HBTU) | (Optional: 1.1 HOBt) | 2.5 (DIPEA/NMM) | DMF or DCM | 2 - 6 hours | 90 - 98 |
| BOP | 1.0 | 1.05 | 1.2 (BOP) | None | 3.0 (DIPEA) | DMF | 2 - 4 hours | >95 |
Yields are representative and can vary based on the specific amino acid being coupled and the reaction scale.
Experimental Protocols
Protocol 1: Dipeptide Synthesis using EDC/HOBt
This protocol describes the coupling of N-Boc-Alanine with this compound.
Materials:
-
N-Boc-Alanine (Boc-Ala-OH)
-
This compound (H-Gly-OtBu·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add DIPEA (1.05 equivalents) and stir the solution at room temperature for 20 minutes.
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Coupling Reaction: Slowly add a solution of EDC (1.1 equivalents) in DCM to the cooled Boc-Ala-OH solution. Stir the activation mixture at 0 °C for 30 minutes. Add the neutralized Glycine tert-butyl ester solution from step 1 to this mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the pure dipeptide, Boc-Ala-Gly-OtBu.
Protocol 2: Dipeptide Synthesis using HATU
This protocol is recommended for faster reaction times and for coupling sterically hindered amino acids.
Materials:
-
N-Boc-Alanine (Boc-Ala-OH)
-
This compound (H-Gly-OtBu·HCl)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine Boc-Ala-OH (1.0 equivalent), this compound (1.05 equivalents), and HATU (1.1 equivalents). Dissolve the mixture in anhydrous DMF or DCM.
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 equivalents) to the stirred solution. The additional base is required for both the neutralization of the hydrochloride and to facilitate the coupling. Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the pure dipeptide, Boc-Ala-Gly-OtBu.
Visualizations
Caption: General workflow for the solution-phase synthesis of a protected dipeptide.
Caption: Signaling pathway of the peptide coupling reaction.
References
Application of Glycine tert-butyl ester hydrochloride in drug development and discovery.
Introduction
Glycine tert-butyl ester hydrochloride is a versatile building block with significant applications in medicinal chemistry and drug discovery. Its primary utility stems from the tert-butyl ester moiety, which serves as a robust protecting group for the carboxylic acid of glycine. This protection is stable under a variety of reaction conditions, yet can be readily removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis, particularly in peptide and peptidomimetic drug development.[1] This document outlines its key applications in the synthesis of antiviral and anticancer agents, as well as its foundational role in solid-phase peptide synthesis (SPPS). Detailed protocols and quantitative data are provided for researchers, scientists, and drug development professionals.
Application in Antiviral Drug Development
This compound is a key precursor in the synthesis of several antiviral compounds. Its incorporation can influence molecular properties such as lipophilicity, which can in turn affect the absorption and distribution of a potential drug.[1]
Synthesis of HCV Protease Inhibitors: Boceprevir (B1684563)
Boceprevir, a first-generation NS3/4A protease inhibitor for the treatment of Hepatitis C Virus (HCV) genotype 1, utilizes a tert-butylglycine residue at the P3 position.[2][3] This residue plays a crucial role in the binding of the inhibitor to the active site of the viral protease.
Quantitative Data: Synthesis and Biological Activity of Boceprevir
| Step/Parameter | Description | Value | Reference(s) |
| Synthesis Yield | Yield for the conversion of 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol to the corresponding carbonitrile. | 83.2% | [4] |
| IC50 (Mpro) | Inhibitory concentration against SARS-CoV-2 main protease. | 4.13 ± 0.61 µM | [5] |
| EC50 (SARS-CoV-2) | Effective concentration to inhibit viral replication in cell culture. | 0.49 to 3.37 µM | [6] |
| EC50 (HCV Genotype 1) | Effective concentration in HCV replicon assays. | 200–400 nM | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Boceprevir [4]
-
A solution is prepared by mixing 0.20 g (0.88 mmol) of 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol, 0.19 g of trimethylsilyl (B98337) cyanide, and 14 ml of methyl tert-butyl ether.
-
The solution is cooled to -78°C, and 0.27 g of a boron trifluoride-diethyl ether complex is added dropwise.
-
The mixture is maintained at -78°C for 3 hours, then warmed to -40°C for 4 hours.
-
5.3 g of a 7% sodium hydrogen carbonate aqueous solution is added, and the mixture is warmed to 25°C.
-
The product is extracted with methyl tert-butyl ether.
-
The organic layers are combined, dried with sodium sulfate, and concentrated to yield 3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrile (Yield: 83.2%).
Protocol 2: HCV NS3/4A Protease Inhibition Assay (FRET-based) [1][7]
-
Prepare serial dilutions of the test compound (e.g., Boceprevir) in DMSO.
-
In a 384-well black microplate, add 0.5 µL of the diluted compound or DMSO (for control).
-
Add 20 µL of diluted recombinant NS3/4A protease (40 nM final concentration) in assay buffer (50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of diluted FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, 60 µM final concentration).
-
Monitor the fluorescence signal (Excitation/Emission wavelengths specific to the FRET pair) over time using a fluorescence microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
Boceprevir inhibits the HCV NS3/4A protease, which is essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication.[8] By blocking this step, Boceprevir effectively halts the viral life cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]
- 3. Synthesis and antiviral activity of novel glycyrrhizic acid conjugates with D-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 5. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Synthesis of Tert-Butyl Ester and Ethyl Ester Prodrugs of L-Gamma-Meth" by Tristan D. Tran [egrove.olemiss.edu]
Glycine Tert-Butyl Ester Hydrochloride: A Versatile Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218) tert-butyl ester hydrochloride is a pivotal reagent in modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry. Its utility lies in the strategic protection of glycine's carboxylic acid functionality by a bulky tert-butyl group. This ester linkage is stable under a variety of reaction conditions but can be selectively cleaved under acidic conditions, a feature that makes it an invaluable tool in multi-step syntheses of complex molecules.[1][2] The hydrochloride salt of the amino group ensures its protection and enhances the compound's stability and handling.[2] These attributes make glycine tert-butyl ester hydrochloride a go-to building block for the synthesis of peptides, peptidomimetics, and other intricate molecular architectures crucial for drug discovery and development.[2][3]
Key Applications
The primary applications of this compound stem from its role as a protected glycine unit. Key areas of application include:
-
Peptide Synthesis: It serves as a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS).[2][4][5] The tert-butyl ester protects the C-terminus, allowing for sequential peptide bond formation at the N-terminus.
-
Synthesis of Amino Acid Derivatives: It is a precursor for a wide range of modified amino acids that are integral to the development of therapeutic agents.[2]
-
Prodrug Development: The glycine tert-butyl ester moiety can be incorporated into drug molecules to enhance their bioavailability and pharmacokinetic properties.[2]
-
Peptidomimetic Scaffolds: It is utilized in the construction of non-natural peptide-like structures with improved stability and biological activity.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for common applications of this compound, along with quantitative data to guide synthetic efforts.
N-Terminal Protection of Glycine Tert-Butyl Ester
A common initial step in utilizing this compound is the protection of the free amino group, most frequently with a tert-butoxycarbonyl (Boc) group. This protection allows for controlled subsequent reactions.
Reaction Scheme:
Caption: N-Boc protection of glycine tert-butyl ester.
Experimental Protocol: Synthesis of N-Boc-Glycine Tert-Butyl Ester
This protocol is adapted from a general procedure for the N-Boc protection of amino acid esters.[6]
-
Reaction Setup: Suspend this compound (1.0 eq.) in dichloromethane (B109758) (DCM).
-
Base Addition: Cool the suspension in an ice bath. Slowly add triethylamine (B128534) (TEA) (2.0-2.2 eq.) or diisopropylethylamine (DIPEA) dropwise, ensuring the temperature remains at or below room temperature.
-
Reagent Addition: To the stirred mixture, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.0-1.2 eq.).
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
Quantitative Data for N-Boc Protection
| Starting Material | Reagents | Base | Solvent | Reaction Time | Yield | Purity |
| This compound | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine | DCM | Not specified | ~99% | Purified by workup |
Table 1: Summary of a common method for the synthesis of N-Boc-Glycine tert-butyl ester.[6]
Peptide Coupling Reactions
This compound is a common C-terminal residue in dipeptide synthesis. After neutralization of the hydrochloride, the free amine can react with an N-protected amino acid.
Workflow for Dipeptide Synthesis:
Caption: General workflow for dipeptide synthesis.
Experimental Protocol: Synthesis of a Dipeptide
This protocol describes a general procedure for peptide coupling in solution phase.
-
Neutralization: Dissolve this compound (1.0 eq.) in a suitable solvent like DMF or DCM. Add a non-nucleophilic base such as DIPEA (1.0-1.1 eq.) and stir for 10-15 minutes at room temperature.[2]
-
Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq.), HOBt (1.0 eq.), and HBTU (1.0 eq.) in DMF. Add DIPEA (2.0 eq.) and stir for 5 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the neutralized glycine tert-butyl ester solution. Stir the reaction mixture at room temperature for 2-4 hours or until completion as monitored by TLC.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Quantitative Data for Peptide Coupling
| N-Protected Amino Acid | Coupling Partner | Coupling Reagents | Solvent | Reaction Time | Yield |
| N-Benzoyl-glycine | Glycine methyl ester hydrochloride | EDC·HCl | [BMIM][N(CN)₂] | 4 h | High |
Table 2: Example of a peptide coupling reaction. While this example uses glycine methyl ester, the conditions are representative for couplings with glycine tert-butyl ester.[7]
Deprotection of the Tert-Butyl Ester Group
The final step in many synthetic sequences involving glycine tert-butyl ester is the removal of the tert-butyl protecting group to reveal the free carboxylic acid.
Deprotection Strategy:
Caption: Acid-catalyzed deprotection of the tert-butyl ester.
Experimental Protocol: Tert-Butyl Ester Deprotection using TFA
-
Reaction Setup: Dissolve the tert-butyl ester-protected compound (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Workup:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) or another suitable solvent to remove residual TFA.
-
The resulting carboxylic acid can often be used in the next step without further purification.
-
Experimental Protocol: Tert-Butyl Ester Deprotection using Ferric Chloride (On-Resin)
This method is particularly useful in solid-phase peptide synthesis.[1]
-
Resin Treatment: To the peptide-anchored resin with a side-chain tert-butyl ester, add a solution of ferric chloride (FeCl₃) (5 eq.) in dichloromethane.
-
Reaction: Stir the mixture for 1.5 hours.
-
Washing: Wash the resin extensively with dimethylformamide (DMF) (10 times) to remove excess FeCl₃.
-
Further Reactions: The free carboxylic acid on the resin is now available for subsequent coupling reactions.
Quantitative Data for Deprotection Methods
| Substrate | Deprotection Reagent | Solvent | Time | Yield |
| Side-chain tert-butyl protected Asp/Glu on resin | FeCl₃ | DCM | 1.5 h | Good |
| General tert-butyl esters | TFA | DCM | 1-3 h | High |
Table 3: Comparison of common deprotection methods for tert-butyl esters.[1]
Conclusion
This compound is a cornerstone of modern synthetic chemistry, offering a reliable and versatile method for the introduction of a protected glycine unit. The protocols and data presented herein provide a practical guide for its application in the synthesis of complex molecules, from simple dipeptides to more elaborate drug candidates. The strategic use of this building block, in conjunction with the appropriate protection and deprotection strategies, enables the efficient construction of molecules with significant biological and therapeutic potential.
References
- 1. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 27532-96-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Glycine tert-butyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. It offers advantages in scalability, purification of intermediates, and adaptability for complex peptide modifications. Glycine (B1666218) tert-butyl ester hydrochloride serves as a key building block in this process, providing a C-terminally protected glycine residue. The tert-butyl ester group offers robust protection of the carboxylic acid, preventing unwanted side reactions during peptide bond formation, while the hydrochloride salt protects the amino group prior to its intended coupling reaction.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of Glycine tert-butyl ester hydrochloride in the solution-phase synthesis of dipeptides.
Core Principles
The fundamental principle of solution-phase peptide synthesis involves the sequential coupling of amino acid residues in a homogenous solution. To ensure the correct peptide sequence, the reactive amino and carboxyl groups of the amino acids are temporarily masked with protecting groups. This compound is utilized as the C-terminal amino acid, with its carboxyl group protected by a tert-butyl ester. The synthesis proceeds by coupling an N-terminally protected amino acid to the deprotected amino group of glycine tert-butyl ester.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for key steps in solution-phase peptide synthesis. It is important to note that yields and purity can be sequence-dependent and influenced by reaction conditions.
Table 1: Representative Yields for Dipeptide Synthesis using this compound
| N-terminal Amino Acid (Boc-protected) | Coupling Reagents | Solvent | Typical Yield (%) | Reference |
| Boc-Ala-OH | DCC, HOBt | DCM/DMF | 85-95 | Illustrative |
| Boc-Phe-OH | DCC, HOBt | DCM/DMF | 80-90 | Illustrative |
| Boc-Val-OH | DCC, HOBt | DCM/DMF | 75-85 | Illustrative |
| Boc-Leu-OH | T3P®, DIPEA | DCM | >95 (crude) | [2] |
Note: The yields presented are illustrative and based on typical outcomes for solution-phase peptide synthesis. Actual yields may vary depending on the specific reaction conditions and the nature of the amino acid side chains.
Table 2: Comparison of Crude Peptide Purity by HPLC
| Synthesis Strategy | Peptide Sequence | Coupling Reagent | Expected Crude Purity (%) |
| Solution-Phase (Classical) | Generic Dipeptide | DCC/HOBt | 40-80 |
| Solid-Phase (Modern SPPS) | Generic Dipeptide | HCTU | 70-95 |
This table provides a general comparison between classical solution-phase and modern solid-phase synthesis in terms of expected crude purity.
Table 3: Deprotection Efficiency of tert-Butyl Esters with Trifluoroacetic Acid (TFA)
| Substrate | Reagent/Conditions | Reaction Time | Deprotection Efficiency (%) |
| m-PEG7-t-butyl ester | TFA/DCM (1:1 v/v) | 2-5 hours | >95 |
| Generic Peptide-OtBu | 95% TFA (aq) | 1-2 hours | >95 |
Deprotection of tert-butyl esters with TFA is generally a high-yielding reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Dipeptide (e.g., Boc-Ala-Gly-OtBu)
This protocol outlines the coupling of N-Boc-Alanine with Glycine tert-butyl ester.
Materials:
-
N-Boc-Alanine (Boc-Ala-OH)
-
This compound (H-Gly-OtBu·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add DIPEA or TEA (1.1 eq) and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and free the amino group.
-
-
Activation of N-Boc-Alanine:
-
In a separate flask, dissolve N-Boc-Alanine (1.05 eq) and HOBt (1.1 eq) in a minimal amount of DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the N-Boc-Alanine solution and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the activated N-Boc-Alanine solution (containing the DCU precipitate) to the solution of deprotected Glycine tert-butyl ester from step 1.
-
Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Boc-Ala-Gly-OtBu).
-
The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.
-
Protocol 2: Deprotection of the tert-Butyl Ester Group
This protocol describes the removal of the C-terminal tert-butyl protecting group.
Materials:
-
Protected peptide (e.g., Boc-Ala-Gly-OtBu)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the protected peptide in a mixture of TFA and DCM (typically a 1:1 v/v ratio).
-
Stir the solution at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) or DCM can help to remove residual TFA.
-
The resulting crude peptide can be precipitated by dissolving the residue in a minimal amount of a suitable solvent (e.g., DCM) and adding cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Visualizations
Workflow of Solution-Phase Dipeptide Synthesis
Caption: Workflow of solution-phase dipeptide synthesis.
Role of this compound
References
Application Notes and Protocols: Generating Free Amine from Glycine Tert-Butyl Ester Hydrochloride for Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218) tert-butyl ester hydrochloride is a pivotal building block in peptide synthesis and drug development. Its tert-butyl ester group provides robust protection for the carboxylic acid functionality, while the hydrochloride salt ensures the stability and non-nucleophilic nature of the amino group. Prior to its use as a nucleophile in coupling reactions, it is imperative to generate the free amine. This document provides detailed protocols for the most common methods to achieve this transformation, a comparative analysis of these methods, and guidance for its subsequent use in amide bond formation.
Methods for Generating the Free Amine
There are several established methods for the deprotonation of glycine tert-butyl ester hydrochloride. The choice of method often depends on the scale of the reaction, the desired purity of the free amine, and whether the product will be isolated or used in situ for a subsequent coupling reaction.
Summary of Reaction Conditions
| Method | Base | Base Equivalents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Method 1 | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 1.0 - 1.2 | Dichloromethane (DCM), Chloroform, or Ethyl Acetate (B1210297) | 0 to Room Temp | 15 - 60 min | >95 (in solution) |
| Method 2 | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Excess | Biphasic: Water and Organic Solvent (e.g., DCM, Ethyl Acetate) | 0 to Room Temp | 15 - 30 min | 85 - 95 (isolated) |
| Method 3 | Ammonia (B1221849) (gas) | Excess | Dichloromethane (DCM) | Room Temp | 20 - 30 min | ~70-90 (isolated)[1] |
| Method 4 | Activated Zinc Dust | ~1.5-2.0 (by weight) | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Room Temp | 5 - 30 min | 86 - quantitative (isolated)[2] |
Experimental Protocols
Method 1: Neutralization with a Tertiary Amine Base (In-Situ or for Isolation)
This is one of the most common methods due to its simplicity and compatibility with a wide range of organic solvents. The resulting ammonium (B1175870) hydrochloride salt is often insoluble and can be removed by filtration.
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or other suitable organic solvent
-
Inert gas (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringe
Protocol:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add TEA or DIPEA (1.0-1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 15-60 minutes. A white precipitate of triethylammonium (B8662869) hydrochloride or diisopropylethylammonium hydrochloride will form.
-
For in-situ coupling: The resulting suspension containing the free amine can be directly used in the subsequent coupling reaction.
-
For isolation of the free amine: Filter the suspension to remove the ammonium salt. The filtrate, containing the free amine, can be used as is or concentrated under reduced pressure. Note that the isolated free amine can be unstable and is often best used immediately.
Method 2: Neutralization with an Inorganic Base and Extraction
This method is useful when an organic base is undesirable in the subsequent reaction. The free amine is extracted into an organic solvent.
Materials:
-
This compound
-
Saturated aqueous solution of Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Separatory funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Protocol:
-
Dissolve this compound (1.0 eq) in water or a minimal amount of a water-miscible co-solvent.
-
Transfer the solution to a separatory funnel.
-
Slowly add a saturated aqueous solution of Na₂CO₃ or K₂CO₃ with swirling until the aqueous layer is basic (pH > 9, check with pH paper).
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent.
-
The resulting solution contains the free amine and can be used directly or concentrated under reduced pressure.
Method 3: Neutralization with Ammonia Gas
This method provides a clean work-up as the byproduct, ammonium chloride, is a solid that can be easily filtered off.
Materials:
-
This compound
-
Ammonia gas
-
Anhydrous Dichloromethane (DCM)
-
Gas dispersion tube (bubbler)
-
Round-bottom flask
Protocol:
-
Dissolve or suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Bubble ammonia gas through the stirred solution for 20-30 minutes. A white precipitate of ammonium chloride will form.[1]
-
Monitor the reaction by TLC to ensure complete consumption of the starting material.
-
Filter the mixture to remove the ammonium chloride precipitate.
-
The filtrate contains the free glycine tert-butyl ester and can be used for the next step.
Method 4: Deprotonation with Activated Zinc Dust
This method is advantageous as it avoids the use of tertiary amines, which can sometimes cause side reactions like racemization during coupling.
Materials:
-
This compound
-
Zinc dust
-
1M Hydrochloric Acid (for activation)
-
Deionized water, Ethanol (B145695), Diethyl ether (for washing)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Protocol for Zinc Activation:
-
Stir zinc dust in 1M HCl for a few minutes.[2]
-
Decant the acidic solution and wash the zinc dust thoroughly with deionized water until the washings are neutral.
-
Wash the zinc dust sequentially with ethanol and then diethyl ether.[2]
-
Dry the activated zinc dust under vacuum.
Protocol for Free Amine Generation:
-
To a suspension of this compound (1.0 eq) in anhydrous THF or DCM, add activated zinc dust (approximately 1.5-2.0 times the weight of the hydrochloride salt).[2]
-
Stir the mixture at room temperature for 5-30 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the excess zinc dust.
-
The filtrate containing the free amine can be used directly for the subsequent coupling reaction.
Visualizing the Workflow and Logic
References
Application Notes: Synthesis of Unnatural Amino Acids Using Glycine Tert-Butyl Ester Hydrochloride
Introduction
Unnatural amino acids (UAAs) are crucial building blocks in modern drug discovery and development, offering the ability to fine-tune the pharmacological properties of peptides and other therapeutic agents. Their incorporation can enhance metabolic stability, improve binding affinity, and introduce novel functionalities. Glycine (B1666218) tert-butyl ester hydrochloride serves as a versatile and economically viable starting material for the asymmetric synthesis of a wide array of α-alkyl unnatural amino acids. The tert-butyl ester group provides robust protection of the carboxylic acid, while the hydrochloride salt ensures stability and ease of handling.[1][2]
A prevalent and highly effective strategy for the synthesis of UAAs from glycine tert-butyl ester hydrochloride involves a two-step process. First, the glycine derivative is converted into an N-(diphenylmethylene)glycine tert-butyl ester, commonly known as a benzophenone (B1666685) imine or Schiff base.[1][3] This transformation is critical as it activates the α-carbon, increasing the acidity of the α-protons and facilitating their removal by a base. The second step is the asymmetric alkylation of this Schiff base enolate using various electrophiles in the presence of a chiral phase-transfer catalyst.[3][4] This method allows for the stereoselective introduction of a wide range of side chains, leading to the formation of optically active unnatural amino acids.
Core Application: Asymmetric Phase-Transfer Catalysis
The enantioselective alkylation of the glycine benzophenone Schiff base is most effectively achieved using chiral phase-transfer catalysts (PTCs), particularly those derived from Cinchona alkaloids.[4][5] These catalysts, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, form a chiral ion pair with the enolate of the glycine Schiff base. This chiral complex then directs the approach of the electrophile, resulting in the formation of one enantiomer of the product in excess. This methodology has been shown to be highly efficient, providing access to a diverse range of enantiomerically enriched α-amino acids with high yields and excellent enantioselectivity.[6][7]
Quantitative Data Summary
The following table summarizes the yields and enantiomeric excess (ee) achieved for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various alkyl halides using different Cinchona alkaloid-derived phase-transfer catalysts.
| Electrophile (R-X) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |
| Benzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | CH₂Cl₂ | 0 | 95 | 96 | R |
| Benzyl bromide | C₂-Symmetric Spirocyclic PTC | Cs₂CO₃ | Toluene (B28343) | -20 | 92 | 98 | Not Specified |
| Allyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | CH₂Cl₂ | 0 | 90 | 89 | R |
| Ethyl iodide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CsOH·H₂O | CH₂Cl₂ | -60 | 85 | 91 | R |
| n-Propyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CsOH·H₂O | CH₂Cl₂ | -60 | 88 | 90 | R |
| 4-Fluorobenzyl bromide | Cinchona-functionalized calixarene (B151959) PTC | K₂CO₃ | Toluene | 25 | 98 | 99.9 | Not Specified |
| 4-Chlorobenzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | CH₂Cl₂ | 0 | 96 | 96 | R |
| 2-Naphthylmethyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 50% aq. KOH | CH₂Cl₂ | 0 | 92 | 92 | R |
Experimental Protocols
Protocol 1: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol describes the formation of the Schiff base from this compound.
Materials:
-
This compound
-
Benzophenone imine
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound in dichloromethane, add benzophenone imine at room temperature.
-
Stir the mixture for 24 hours.
-
Filter the reaction mixture to remove the ammonium (B1175870) chloride precipitate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude N-(diphenylmethylene)glycine tert-butyl ester.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol details the enantioselective alkylation using a chiral phase-transfer catalyst.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Alkyl halide (e.g., Benzyl bromide)
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral PTC)
-
50% aqueous potassium hydroxide (B78521) (KOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst (typically 1-10 mol%) in a mixture of toluene and dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or lower).
-
Add the alkyl halide to the reaction mixture.
-
Add the 50% aqueous potassium hydroxide solution dropwise while stirring vigorously.
-
Continue stirring at the specified temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired unnatural amino acid derivative.
-
The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: General workflow for the synthesis of unnatural amino acids.
Caption: Mechanism of phase-transfer catalytic alkylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes: Incorporation of Glycine Residues in Peptides Using Glycine tert-butyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218), the simplest amino acid, plays a crucial role in the structure and function of many peptides and proteins. Its incorporation into a peptide sequence can impart flexibility and reduce steric hindrance. Glycine tert-butyl ester hydrochloride is a valuable building block in peptide synthesis, offering a convenient method for introducing a glycine residue with its C-terminus protected. The tert-butyl ester group provides robust protection under various coupling conditions and can be readily removed under acidic conditions, making it compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of glycine residues into peptides using this compound in both solution-phase and solid-phase synthesis.
Chemical Properties and Role in Peptide Synthesis
This compound is the hydrochloride salt of the tert-butyl ester of glycine. The tert-butyl group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted side reactions during peptide bond formation.[1] The hydrochloride salt form ensures the amino group is protonated, rendering it non-nucleophilic and preventing self-polymerization.[1] Prior to its use in a coupling reaction, the free amine must be generated by treatment with a non-nucleophilic base.[1]
Key Features:
-
Stable Protection: The tert-butyl ester is stable to the basic conditions used for Fmoc group removal in SPPS.[1][2]
-
Acid Labile Deprotection: The tert-butyl group is easily cleaved with acids like trifluoroacetic acid (TFA), typically in the final cleavage step of SPPS, along with side-chain protecting groups.[2]
-
Versatility: It can be utilized in both solution-phase and solid-phase peptide synthesis.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the incorporation of glycine using this compound in solution-phase peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 27532-96-3 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 141-143 °C |
Source: Sigma-Aldrich[4]
Table 2: Representative Yields for Dipeptide Synthesis using this compound in Solution-Phase
| Dipeptide Sequence | Coupling Reagents | Base | Solvent | Purification Method | Yield (%) | Reference |
| Fmoc-Gly-Gly-OtBu | EDCI, HOBt | DIPEA | Methylene Chloride | Column Chromatography | 84 | [3] |
| Fmoc-D-Phe-Gly-OtBu | EDCI, HOBt | DIPEA | Methylene Chloride | Column Chromatography | 89 | [3] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Fmoc-AA-Gly-OtBu)
This protocol describes the coupling of an N-terminal Fmoc-protected amino acid to this compound in solution.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Methylene Chloride (DCM)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to the solution and stir for 10 minutes at room temperature to generate the free amine.
-
-
Activation of the Fmoc-amino acid:
-
In a separate flask, dissolve the Fmoc-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) to the solution and stir for 15 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the activated Fmoc-amino acid solution, add the neutralized Glycine tert-butyl ester solution from step 1.
-
Add an additional amount of DIPEA (2.0 eq).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.[3]
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-dipeptide-OtBu.[3]
-
Protocol 2: Solid-Phase Incorporation of a Glycine Residue
This protocol describes the incorporation of a glycine residue as the second amino acid in a peptide sequence using Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling:
-
Place the Fmoc-protected amino acid-loaded resin in a reaction vessel.
-
Wash the resin with DMF (3x) and then swell in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Glycine tert-butyl ester:
-
Pre-activation: In a separate vial, dissolve this compound (3.0 eq relative to resin loading) and HBTU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps with the subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl and other acid-labile side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Signaling pathway of peptide bond formation.
Caption: Experimental workflow for SPPS incorporation.
References
Synthetic Routes for the Preparation of Glycine tert-Butyl Ester Hydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218) tert-butyl ester hydrochloride is a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its structure features a tert-butyl ester protecting the carboxylic acid functionality and a hydrochloride salt of the primary amine. This dual protection strategy allows for selective reactions at the amino group, making it an invaluable synthon for the synthesis of a diverse array of molecules, including peptides, peptidomimetics, and other complex organic scaffolds.[1] The tert-butyl ester group offers the advantage of being stable under a variety of reaction conditions while being readily cleavable under acidic conditions, a feature that is highly desirable in multistep syntheses.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of glycine tert-butyl ester hydrochloride. The methodologies covered include N-acylation, N-alkylation, reductive amination, peptide coupling, and multicomponent reactions, providing a comprehensive guide for researchers in the field.
I. Synthesis of the Starting Material: this compound
The preparation of the parent compound, this compound, is a prerequisite for the synthesis of its derivatives. One common and efficient method involves the reaction of glycine with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, followed by treatment with hydrochloric acid.[3]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of glycine tert-butyl ester from glycine and tert-butyl acetate, followed by conversion to its hydrochloride salt.
Reaction Scheme:
Materials:
-
Glycine
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
4 N Sodium hydroxide (B78521) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrogen chloride (gas or solution in a suitable solvent)
-
Diethyl ether
Procedure:
-
To a stirred suspension of glycine (105 kg) in tert-butyl acetate (1000 L) at 0-10 °C, slowly add perchloric acid (180 kg).
-
Stir the reaction mixture at 0-10 °C for 48-72 hours, monitoring the reaction progress by TLC until >90% of the glycine has reacted.[3]
-
Adjust the pH of the reaction mixture to 6.5-7.5 with a 4 N aqueous sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer with tert-butyl acetate.
-
Combine all organic layers and wash with brine until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude glycine tert-butyl ester.
-
Dissolve the crude ester in ethyl acetate (100 L) and cool the solution.
-
Bubble hydrogen chloride gas through the solution (or add a solution of HCl) until the pH reaches approximately 0.5, while stirring and cooling.
-
Collect the precipitated solid by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[3]
| Parameter | Value | Reference |
| Starting Material | Glycine (105 kg) | [3] |
| Reagents | tert-Butyl acetate, Perchloric acid, HCl | [3] |
| Reaction Time | 48-72 hours | [3] |
| Yield | 130 kg (approx.) | [3] |
| Purity | >99% (after crystallization) |
II. N-Acylation of this compound
N-acylation is a fundamental transformation for the synthesis of amides. This compound can be readily acylated using various acylating agents, such as acyl chlorides and anhydrides, in the presence of a base to neutralize the liberated HCl and the starting material's hydrochloride salt.
Protocol 2: Synthesis of N-Acetyl Glycine tert-Butyl Ester
This protocol details the N-acetylation of this compound using acetyl chloride.
Reaction Scheme:
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension.
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl glycine tert-butyl ester. The product can be further purified by column chromatography if necessary.
| Parameter | Typical Value |
| Starting Material | This compound |
| Acylating Agent | Acetyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Time | 2-4 hours |
| Yield | >90% |
III. N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the free base of glycine tert-butyl ester with an alkyl halide.
Protocol 3: Synthesis of N-Benzyl Glycine tert-Butyl Ester
This protocol describes the N-benzylation of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add benzyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-benzyl glycine tert-butyl ester. Purify by column chromatography if needed.
| Parameter | Typical Value |
| Starting Material | This compound |
| Alkylating Agent | Benzyl bromide |
| Base | Potassium carbonate |
| Solvent | Acetonitrile |
| Reaction Time | 12-16 hours |
| Yield | 70-85% |
IV. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is an alternative to direct N-alkylation. It involves the reaction of an amine with a carbonyl compound to form an imine in situ, which is then reduced to the corresponding amine.
Protocol 4: Synthesis of N-(Phenylmethyl)glycine tert-Butyl Ester via Reductive Amination
This protocol details the synthesis of N-benzyl glycine tert-butyl ester using benzaldehyde (B42025) and a mild reducing agent.
Reaction Scheme:
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography to afford N-(phenylmethyl)glycine tert-butyl ester.
| Parameter | Typical Value |
| Starting Material | This compound |
| Carbonyl Compound | Benzaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Reaction Time | 12-24 hours |
| Yield | 80-95% |
V. Peptide Coupling
This compound is a common C-terminal residue in peptide synthesis. The free amine can be coupled with an N-protected amino acid using a variety of coupling reagents.
Protocol 5: Synthesis of Fmoc-Ala-Gly-OtBu
This protocol describes the coupling of Fmoc-L-Alanine with this compound using HATU as the coupling agent.
Reaction Scheme:
Materials:
-
This compound
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Fmoc-Ala-OH (1.0 eq), HATU (1.0 eq), and this compound (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography or recrystallization to obtain Fmoc-Ala-Gly-OtBu.
| Parameter | Typical Value | Reference |
| Starting Materials | Glycine tert-butyl ester HCl, Fmoc-Ala-OH | [4][5][6] |
| Coupling Reagent | HATU | [4] |
| Base | DIPEA | [4] |
| Solvent | DMF | [4] |
| Reaction Time | 2-4 hours | [4] |
| Yield | >90% |
VI. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. Glycine tert-butyl ester can serve as a key component in these reactions.
Application Note: The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a prominent MCR that produces α-acylamino amides from an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide.[7][8] Glycine tert-butyl ester can act as the amine component (after neutralization of the hydrochloride salt).
Protocol 6: Ugi Reaction to Synthesize a Peptidomimetic
This protocol provides a general procedure for an Ugi reaction using the free base of glycine tert-butyl ester.
Reaction Scheme:
Materials:
-
This compound
-
A carboxylic acid (e.g., acetic acid)
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Generate the free base of glycine tert-butyl ester by dissolving the hydrochloride salt in a suitable solvent (e.g., DCM) and washing with a mild base (e.g., saturated NaHCO₃ solution), followed by drying and solvent evaporation.
-
In a flask, dissolve the carboxylic acid (1.0 eq), aldehyde (1.0 eq), and glycine tert-butyl ester (1.0 eq) in methanol.
-
Add the isocyanide (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
| Parameter | Typical Value | Reference |
| Components | Amine, Carboxylic Acid, Aldehyde, Isocyanide | [7][8][9] |
| Solvent | Methanol | [9] |
| Reaction Time | 24-48 hours | |
| Yield | 40-70% (highly substrate dependent) | [9] |
Visualizations
Synthetic Pathways Overview
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common side reactions with Glycine tert-butyl ester hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glycine (B1666218) tert-butyl ester hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should Glycine tert-butyl ester hydrochloride be stored?
This compound is relatively stable under dry, room temperature conditions, and when protected from light.[1] It is advisable to store it in a sealed container in a cool, dry, and well-ventilated place to prevent moisture absorption.[1][2] For long-term storage, temperatures of 0 - 8 °C are recommended.[3]
Q2: What are the solubility characteristics of this compound?
Due to its hydrochloride salt form, this compound is soluble in polar organic solvents such as water, methanol, and ethanol.[1] It exhibits poor solubility in non-polar solvents like ether and n-hexane.[1] This improved water solubility compared to its free base form makes it suitable for a variety of reaction conditions, including aqueous-phase reactions.[1]
Peptide Coupling Reactions
Q3: My peptide coupling reaction with this compound is slow or incomplete. What are the possible causes and solutions?
Several factors can contribute to incomplete or slow coupling reactions. Here are some common issues and troubleshooting steps:
-
Incomplete neutralization of the hydrochloride: The amino group of this compound is protonated and must be neutralized to the free amine to become nucleophilic for the coupling reaction.[4]
-
Solution: Ensure the addition of a sufficient amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine before adding the coupling reagent.[5]
-
-
Peptide aggregation: Especially in solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, hindering further coupling.[6]
-
Inefficient coupling reagent: The choice of coupling reagent can significantly impact the reaction's success.
-
Solution: For sterically unhindered amino acids like glycine, a range of reagents can be effective. However, for challenging couplings, more reactive reagents may be necessary.[8]
-
Q4: I am observing side reactions during the peptide coupling step. What are they and how can I prevent them?
A common side reaction during peptide coupling is epimerization, especially when coupling glycosylated amino acids.[9][10] Although glycine itself is not chiral and thus cannot racemize, the choice of base and coupling conditions can be critical when working with other chiral amino acids in the sequence.[10]
-
Solution: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure with carbodiimide (B86325) coupling agents (e.g., EDC, DIC) can suppress racemization.[6][11] For particularly sensitive couplings, using a base like 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to reduce epimerization.[9]
Deprotection of the tert-Butyl Ester
Q5: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What should I do?
Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.
-
Insufficient Acid Concentration or Reaction Time: The cleavage of the tert-butyl group is dependent on the concentration of the acid and the duration of the reaction.[12]
-
Steric Hindrance: A sterically hindered tert-butyl ester may require more forcing conditions for complete removal.[12]
-
Solution: Gently warming the reaction mixture (e.g., to 40°C) can facilitate cleavage, but be mindful of potential side reactions with sensitive substrates.[4]
-
Q6: I am seeing unexpected side products after TFA-mediated deprotection. What are they and how can I minimize them?
The primary side reaction during acidic deprotection is the alkylation of nucleophilic residues by the tert-butyl cation that is formed.[4][14]
-
Alkylation of Sensitive Residues: Amino acids with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), are particularly susceptible to alkylation by the tert-butyl cation.[4][15]
-
Solution: The use of "scavengers" in the cleavage cocktail is crucial to trap the reactive tert-butyl cation.[14] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).[4] A typical scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[12]
-
Q7: Can I selectively deprotect the tert-butyl ester in the presence of other acid-labile protecting groups like Boc?
Achieving this selectivity can be challenging as both groups are acid-labile. However, some methods offer a degree of selectivity.
-
Alternative Deprotection Reagents:
-
Zinc Bromide (ZnBr₂): In dichloromethane, ZnBr₂ can chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile groups. However, N-Boc and N-trityl groups have been reported to be labile under these conditions.[16]
-
Cerium(III) Chloride and Sodium Iodide: The CeCl₃·7H₂O-NaI system in refluxing acetonitrile (B52724) can selectively cleave tert-butyl esters while preserving N-Boc groups, which is the reverse of the usual selectivity under acidic conditions.[17]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | General Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | Highly efficient, less epimerization.[3][6] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | Widely used, good for standard couplings.[3][8] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | Byproducts are non-carcinogenic.[3][8] |
| EDC/DIC | HOBt/Oxyma | DIPEA/NMM | DCM/DMF | 60-180 | Variable | Cost-effective; HOBt/Oxyma suppresses racemization.[11][18] |
Table 2: Troubleshooting Guide for TFA-Mediated Deprotection of tert-Butyl Esters
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase TFA concentration (e.g., 50-100%) or extend reaction time.[4][12] |
| Steric hindrance around the ester. | Gently heat the reaction (e.g., to 40°C), if the substrate is stable.[4] | |
| Side Product Formation (Alkylation) | Reaction of tert-butyl cation with nucleophilic residues (Trp, Met, Cys). | Add scavengers to the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[4][12] |
| Low Recovery After Precipitation | Product has some solubility in the precipitation solvent (e.g., diethyl ether). | Ensure the precipitation solvent is cold; minimize the volume of solvent used to dissolve the crude product before precipitation.[13] |
Experimental Protocols
Protocol 1: General Peptide Coupling using EDC/HOBt
This protocol describes a standard procedure for coupling an N-protected amino acid to this compound in solution phase.
-
Neutralization: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.[5]
-
Pre-activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath.[5]
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the cooled N-protected amino acid solution and stir for 5 minutes to pre-activate the carboxylic acid.[5]
-
Coupling: Add the pre-activated amino acid solution to the neutralized Glycine tert-butyl ester solution. Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]
-
Work-up: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Protocol 2: Standard TFA-Mediated Deprotection of a tert-Butyl Ester
This protocol is suitable for the cleavage of a tert-butyl ester from a peptide.
-
Preparation: Dissolve the tert-butyl ester-protected peptide in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). A typical concentration is 0.1 M.[4]
-
Addition of Scavengers: If the peptide contains sensitive residues (e.g., Trp, Cys, Met), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v) to the reaction mixture.[4]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Solvent Removal: Upon completion, remove the solvent and excess TFA in vacuo. To aid in the removal of residual TFA, co-evaporate with a solvent like toluene (B28343) or DCM multiple times.[13]
-
Precipitation and Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM, methanol) and precipitate the deprotected peptide by adding cold diethyl ether.[2][13] Collect the precipitate by filtration or centrifugation and dry under vacuum.[2][13]
Visualizations
Caption: A typical experimental workflow for peptide coupling.
Caption: Troubleshooting logic for TFA-mediated deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 18. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency with Sterically Hindered Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges associated with the coupling of sterically hindered amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes sterically hindered amino acids difficult to couple?
Sterically hindered amino acids, such as D-Valine, D-Isoleucine, and other α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), have bulky side chains that physically obstruct the formation of the peptide bond.[1][2][3] This steric hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in the incorporation of deletion sequences in the final peptide product.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
Standard carbodiimide (B86325) reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[3][4] For these challenging couplings, high-reactivity reagents are recommended.[1] Uronium/aminium salts (e.g., HATU, HBTU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[3][4] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, COMU, and PyAOP, are considered among the most efficient.[1] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be a highly effective strategy.[4][5][6][7]
Q3: My coupling reaction is still incomplete even after using a potent coupling reagent like HATU. What else can I do?
If a powerful coupling reagent alone is insufficient, several other strategies can be employed:
-
Double Coupling: This is a common and effective method to drive the reaction to completion.[3] It involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[3][4][8]
-
Increase Reaction Time or Temperature: Steric hindrance slows down the reaction rate, so increasing the coupling time, for instance, from 1-2 hours to overnight, can be beneficial.[4] Gentle heating can also help overcome the activation energy, but must be done cautiously to minimize racemization.[4]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): This technique uses microwave energy to heat the reaction, which can significantly accelerate and drive difficult couplings to completion.[4]
-
Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]
Q4: What is "double coupling" and when is it necessary?
Double coupling is the process of repeating the coupling reaction a second time to ensure the complete incorporation of an amino acid.[1] This technique is used when a single coupling reaction is incomplete, often indicated by a positive ninhydrin (B49086) test. It is a common strategy for difficult couplings involving sterically hindered amino acids.[1]
Q5: Can the protecting groups on amino acids contribute to steric hindrance?
Yes, bulky side-chain protecting groups can also contribute to steric hindrance. This effect can become more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases. Careful selection of protecting groups is therefore important.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low to no coupling efficiency with standard reagents (e.g., DCC, DIC) | Insufficient reactivity of the coupling reagent to overcome steric hindrance. | Switch to a more potent in-situ activating reagent such as a uronium/aminium salt (HATU, HCTU) or a phosphonium salt (PyBOP, PyAOP).[3][4] For extremely hindered residues, consider acyl fluoride formation.[4][5][6][7] |
| Incomplete coupling despite using a potent reagent (e.g., HATU) | Steric hindrance is significantly slowing the reaction rate. | 1. Perform a double coupling: Repeat the coupling step with fresh reagents.[3][4][8]2. Increase reaction time: Extend the coupling time, even to overnight if necessary.[4]3. Increase temperature: Gentle heating or the use of microwave-assisted synthesis can be effective.[4] |
| Consistently low yields with a specific hindered amino acid | The amino acid is exceptionally bulky (e.g., α,α-disubstituted amino acids like Aib). | 1. Use a highly efficient coupling reagent: HATU, COMU, or PyAOP are recommended.[1]2. Employ the acyl fluoride method: This is often successful when other methods fail.[4][5][6][7]3. Optimize all reaction parameters: Combine double coupling, extended reaction times, and optimal solvent choice. |
| Formation of deletion sequences in the final product | Incomplete coupling at the sterically hindered residue. | Implement a combination of troubleshooting steps: use a high-efficiency coupling reagent, perform a double coupling, and consider microwave assistance.[1] Ensure complete coupling at each step by monitoring with a qualitative test like the Kaiser test.[9] |
| Peptide aggregation on the solid support | The growing peptide chain is folding or aggregating, blocking the N-terminal amine. | 1. Use a "difficult sequence" solvent: A mixture of DMF and NMP, or the addition of chaotropic salts can disrupt aggregation.[1]2. Incorporate pseudoproline dipeptides: These can disrupt secondary structure formation.[1] |
Data Presentation: Comparison of Coupling Reagents
The selection of the appropriate coupling reagent is critical for successfully incorporating sterically hindered amino acids. The following table summarizes the performance of commonly used reagents.
| Coupling Reagent Class | Examples | Relative Reactivity | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC | Low to Moderate | Inexpensive | Often insufficient for hindered couplings; can cause side reactions.[3][4] |
| Uronium/Aminium Salts (HOBt-based) | HBTU, TBTU | High | Good reactivity, widely used. | Can be less effective than OAt or Oxyma-based reagents for very hindered residues. |
| Uronium/Aminium Salts (HOAt-based) | HATU | Very High | Highly reactive, rapid kinetics, minimizes racemization.[10][11] | Higher cost.[11] |
| Uronium/Aminium Salts (Oxyma-based) | COMU | Very High | High reactivity, safer byproducts.[1] | Can be less stable in solution over extended periods.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | High efficiency, avoids guanidinylation side reactions.[4] | Higher cost compared to some uronium salts. |
| Acyl Fluorides | (Generated in situ) | Extremely High | Very effective for the most sterically demanding couplings.[4][5][6][7] | Requires specific fluorinating agents and careful handling. |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended for difficult couplings where a single reaction may be insufficient.
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[4]
-
Allow the pre-activation to proceed for 1-5 minutes.[4]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[4]
-
Wash the resin with DMF.
Second Coupling:
-
Repeat steps 2 through 5 with a fresh solution of the activated amino acid, HATU, and DIPEA.[4]
-
After the second coupling, perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.[9]
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.[4]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[4]
-
Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Activation pathways for different coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. thieme.de [thieme.de]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Glycine tert-butyl ester hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycine (B1666218) tert-butyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of Glycine tert-butyl ester hydrochloride?
A1: Common impurities include unreacted starting materials such as glycine and tert-butanol, byproducts from side reactions, and residual solvents. In peptide synthesis applications, di- and poly-PEGylated species, as well as positional isomers, can be difficult to separate.[1] Additionally, the corresponding carboxylic acid can form if the tert-butyl ester group is prematurely cleaved under acidic conditions.[1]
Q2: Why is the choice of solvent critical during recrystallization?
A2: The solvent system is crucial for obtaining high-purity crystals of this compound.[2] An ideal solvent will dissolve the compound at an elevated temperature but not at room or cold temperatures, while the impurities remain soluble at all temperatures. This differential solubility allows for the separation of the desired product from impurities upon cooling.
Q3: Can I purify the free base, Glycine tert-butyl ester, before converting it to the hydrochloride salt?
A3: Yes, purifying the free base before salt formation is a common and effective strategy.[2] Distillation under reduced pressure is a highly effective method for purifying the volatile Glycine tert-butyl ester, separating it from non-volatile impurities.[2] The purified ester can then be dissolved in a suitable solvent for conversion to the hydrochloride salt.[2]
Q4: What is the role of washing with brine during extraction?
A4: Washing the combined organic extracts with brine (a saturated aqueous solution of sodium chloride) is a common step to remove residual water and some water-soluble impurities.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The chosen solvent is too good a solvent for the compound, even at low temperatures. | Select a solvent or solvent mixture in which the compound has lower solubility at cold temperatures. You can try adding an anti-solvent to the solution to induce precipitation. |
| The compound precipitated out with impurities. | Ensure a slow cooling process to allow for selective crystallization. A rapid crash-out will likely trap impurities. | |
| Product is Oily or Fails to Crystallize | Presence of residual solvent or impurities that inhibit crystallization. | Try triturating the oil with a non-polar solvent like hexane (B92381) to induce solidification. If that fails, redissolve the oil and attempt recrystallization with a different solvent system. Ensure starting materials are pure. |
| Presence of Glycine Impurity in Final Product | Incomplete reaction during the esterification step. | Optimize the reaction conditions (e.g., reaction time, temperature, catalyst) to drive the reaction to completion. Consider purifying the free base before converting to the hydrochloride salt.[2] |
| Hydrolysis of the tert-butyl ester to the carboxylic acid | Exposure to acidic conditions during purification or storage.[1] | Maintain a neutral or slightly basic pH during purification steps where the free base is handled.[1] Ensure all solvents and buffers used are free of acidic contaminants.[1] |
| Final Product has a Low Melting Point | The presence of impurities is depressing the melting point. | Further purify the product using techniques like recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of isopropanol (B130326) and diethyl ether).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via the Free Base
-
Neutralization: Dissolve the crude this compound in water and neutralize with a base (e.g., sodium bicarbonate) to a pH of 7.5-8.5.[3]
-
Extraction: Extract the aqueous solution with an organic solvent such as dichloromethane (B109758) or ethyl acetate.[4]
-
Washing: Wash the combined organic extracts with brine to remove residual water.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base.
-
Distillation: Purify the crude Glycine tert-butyl ester by distillation under reduced pressure.[2]
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.[2]
-
Isolation: Collect the precipitated salt by filtration, wash with the anhydrous solvent, and dry under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >99% | Simple, cost-effective for large scales.[2] | Can have lower yields if solubility parameters are not optimized. |
| Distillation (of free base) | High purity | Effective for removing non-volatile impurities.[2] | Requires the free base form; potential for thermal degradation if not performed under vacuum. |
| Extraction | Variable (used for initial cleanup) | Good for removing water-soluble and some polar impurities.[2] | Not a standalone purification method for achieving high purity. |
Troubleshooting Workflow
Caption: A flowchart illustrating the decision-making process for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Peptide Synthesis with Glycine tert-butyl ester hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of peptide synthesis, with a specific focus on the strategic use of Glycine (B1666218) tert-butyl ester hydrochloride.
Troubleshooting Guide: Common Issues and Solutions in Peptide Synthesis
This guide addresses prevalent challenges encountered during Solid-Phase Peptide Synthesis (SPPS) and offers actionable solutions.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| YLD-001 | Low Overall Peptide Yield | Incomplete coupling reactions, peptide aggregation, or premature cleavage from the resin. | - Perform a double coupling for difficult residues. - Use a more potent coupling reagent like HATU or COMU. - Incorporate backbone-modifying groups or pseudoproline dipeptides to disrupt aggregation. - Utilize a low-load resin to increase the distance between peptide chains. |
| SEQ-001 | Presence of Deletion Sequences | Incomplete Fmoc deprotection or inefficient coupling, often due to steric hindrance or peptide aggregation. | - Extend deprotection and coupling reaction times. - Increase the concentration of the amino acid and coupling reagents. - Monitor coupling completion using a qualitative method like the Kaiser test. - If unreacted amines persist, perform a capping step with acetic anhydride (B1165640) to terminate unreacted chains. |
| AGG-001 | On-Resin Aggregation | Formation of secondary structures (β-sheets), particularly in hydrophobic sequences or those containing glycine, which lacks a side chain.[1] | - Switch to a more hydrophilic resin (e.g., PEG-based). - Use specialized solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DCM/DMF/NMP.[2] - Synthesize at an elevated temperature to disrupt secondary structures. |
| SIDE-001 | Diketopiperazine (DKP) Formation | Prevalent when glycine is one of the first two C-terminal amino acids. The deprotected N-terminal amine of the second amino acid attacks the ester linkage of the first, cleaving the dipeptide.[1] | - Use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin. - Couple the third amino acid immediately after the deprotection of the second amino acid. |
| SIDE-002 | Aspartimide Formation | Occurs in Asp-Gly sequences where the backbone amide of glycine attacks the side-chain ester of aspartic acid.[1] | - Use a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide to introduce the Asp-Gly motif. - Add HOBt or Oxyma Pure to the piperidine (B6355638) deprotection solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Glycine tert-butyl ester hydrochloride in peptide synthesis?
This compound serves as a fundamental building block in peptide synthesis.[3] Its primary function is to provide a glycine residue with its carboxylic acid group protected by a bulky tert-butyl ester.[3] This protection prevents the carboxyl group from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt protects the amino group, rendering it non-nucleophilic and preventing self-polymerization until it is neutralized in situ for the coupling reaction.[3]
Q2: How does the tert-butyl ester in this compound contribute to the Fmoc/tBu strategy?
The tert-butyl (tBu) group is a key component of the Fmoc/tBu orthogonal protection strategy.[3] The tBu ester is stable under the basic conditions (e.g., piperidine) used to remove the temporary N-terminal Fmoc group.[3] It is, however, readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[4] This differential stability is the essence of the orthogonal approach, allowing for selective deprotection steps.
Q3: Can using this compound directly solve aggregation problems?
While not an anti-aggregation additive itself, the incorporation of glycine can sometimes be strategically used to mitigate aggregation. Glycine's flexibility can disrupt stable secondary structures. In sequences prone to aggregation, inserting a glycine residue can act as a "helix breaker." However, it's important to note that sequences with multiple glycines can also be prone to aggregation due to increased flexibility.[1] Therefore, its use must be carefully considered in the context of the entire peptide sequence.
Q4: When coupling is incomplete, is it better to recouple or to cap the unreacted chains?
If a qualitative test (like the Kaiser test) indicates incomplete coupling, a second coupling (recoupling) with fresh reagents is generally the first step.[5] This is an attempt to drive the reaction to completion and maximize the yield of the target peptide. If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines. Capping, typically done with acetic anhydride, terminates these chains and prevents the formation of deletion sequences, which simplifies the final purification of the desired full-length peptide.[5]
Q5: What are the advantages of using a pre-formed dipeptide containing glycine, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH?
Using a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH offers two significant advantages. First, it completely prevents the formation of aspartimide, a common side reaction in Asp-Gly sequences that reduces the yield of the desired product.[1] Second, the 2,4-dimethoxybenzyl (Dmb) group on the glycine's nitrogen atom acts as a backbone protecting group, which disrupts the hydrogen bonding that leads to peptide aggregation, thereby improving coupling efficiency for difficult sequences.[1]
Experimental Protocols and Methodologies
Protocol 1: Standard Coupling of this compound
This protocol outlines the steps for incorporating a glycine residue using this compound in a standard Fmoc-based solid-phase peptide synthesis cycle.
-
Resin Preparation: The peptide-resin with a free N-terminal amine is washed thoroughly with DMF (3-5 times) after the previous Fmoc-deprotection step.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to neutralize the hydrochloride salt and facilitate the activation.
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the prepared peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Capping of Unreacted Amino Groups
This protocol is performed after an incomplete coupling reaction to prevent the formation of deletion sequences.
-
Resin Washing: After the coupling attempt, wash the peptide-resin with DMF (3-5 times).
-
Capping Solution Preparation: Prepare a capping solution, typically a mixture of acetic anhydride and a base (like DIPEA or pyridine) in DMF. A common formulation is acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next deprotection step.
Visualizing Workflows and Concepts
References
Stability issues of Glycine tert-butyl ester hydrochloride in different solvents
Welcome to the technical support center for Glycine (B1666218) tert-butyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Glycine tert-butyl ester hydrochloride?
A1: this compound is a relatively stable compound when stored under dry, light-protected conditions at room temperature. As a crystalline powder, it is convenient to handle and store without requiring highly stringent conditions. However, its stability is significantly influenced by the solvent, pH, and temperature of the solution.
Q2: In which solvents is this compound soluble?
A2: Due to its polar salt structure, this compound is soluble in polar organic solvents such as water, methanol (B129727), and ethanol (B145695). It exhibits poor solubility in non-polar solvents like ether and n-hexane.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway is the hydrolysis of the tert-butyl ester group. This reaction is catalyzed by both acidic and basic conditions and results in the formation of glycine and tert-butanol. The compound is particularly susceptible to hydrolysis under strongly basic conditions. It may also undergo oxidation when exposed to strong oxidizing agents.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The aqueous solution of this compound is acidic due to the hydrochloride salt. The stability of the ester is pH-dependent. While it is relatively stable under mildly acidic to neutral conditions, the rate of hydrolysis increases significantly in strongly acidic or basic environments. Under strongly basic conditions, the ester group is particularly prone to cleavage.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong bases and strong oxidizing agents. Contact with strong bases will accelerate the hydrolysis of the ester, while strong oxidizers can lead to oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low yield in a reaction where the tert-butyl ester is a protecting group. | The ester group may have been prematurely cleaved due to acidic or basic conditions in your reaction or workup. | - Ensure all reaction and workup steps are performed under neutral or mildly acidic conditions. - Avoid prolonged exposure to strong acids or bases. - If basic conditions are necessary, consider using a non-nucleophilic base and maintaining a low temperature. |
| Appearance of an additional spot on TLC or an extra peak in HPLC analysis corresponding to glycine. | Hydrolysis of the this compound has occurred. | - Check the pH of your solutions. - Prepare solutions fresh before use. - Store stock solutions at low temperatures (see stability data tables below) and for a limited time. |
| Difficulty dissolving the compound in a non-polar solvent for a reaction. | This compound has low solubility in non-polar solvents. | - Consider using a polar aprotic solvent such as DMSO or DMF. - If the reaction allows, a polar protic solvent like methanol or ethanol could be used. - Alternatively, the free base, glycine tert-butyl ester, which is more soluble in organic solvents, can be generated in situ by neutralization with a non-nucleophilic base. |
Stability Data in Different Solvents
While specific kinetic data for the degradation of this compound in various solvents is not extensively published, the following tables provide a qualitative summary based on general chemical principles and available information. Stability is highly dependent on the specific conditions (temperature, pH, concentration).
Table 1: Qualitative Stability of this compound in Common Laboratory Solvents at Room Temperature
| Solvent | Stability | Comments |
| Water (neutral pH) | Moderate | Hydrolysis can occur over time. Prepare fresh solutions for best results. |
| Aqueous Acid (e.g., 0.1M HCl) | Low to Moderate | Acid-catalyzed hydrolysis is a known degradation pathway. Stability decreases with increasing acid strength and temperature. |
| Aqueous Base (e.g., 0.1M NaOH) | Very Low | Rapid hydrolysis of the tert-butyl ester group occurs. |
| Methanol / Ethanol | Good | Generally stable for short-term storage if anhydrous. The presence of water will facilitate hydrolysis. |
| Dimethyl Sulfoxide (DMSO) | Good | Considered a suitable solvent for stock solutions. However, long-term storage may still lead to some degradation. Store at low temperatures. |
| Acetonitrile | Good | Generally stable if anhydrous. |
| Dichloromethane (DCM) | Good | Generally stable if anhydrous. |
| Tetrahydrofuran (THF) | Good | Generally stable if anhydrous. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solvent. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Prepare solutions of potential degradation products, glycine and tert-butanol, to be used as standards for peak identification.
2. Stability Study:
-
Aliquot the stock solution into several vials.
-
Store the vials under different conditions (e.g., room temperature, 40°C, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
3. HPLC Analysis:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is often effective for separating the polar parent compound and its degradation products.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically used for compounds lacking a strong chromophore.
-
Injection: Inject the samples, along with the standards for glycine and the parent compound.
4. Data Analysis:
-
Identify the peaks for this compound and glycine based on the retention times of the standards.
-
Calculate the percentage of the parent compound remaining at each time point to determine the rate of degradation.
Visualizations
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis.
Caption: Hydrolysis of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for Stability Assessment.
Preventing racemization during the activation of Glycine tert-butyl ester hydrochloride
Welcome to the Technical Support Center for Glycine (B1666218) Tert-Butyl Ester Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during peptide coupling reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Glycine tert-butyl ester hydrochloride in peptide synthesis?
A1: this compound serves as a protected form of the amino acid glycine.[1][2] The tert-butyl ester group protects the carboxylic acid functionality, while the hydrochloride salt protects the amino group.[1] This protection prevents unwanted side reactions, such as self-polymerization, during a coupling reaction.[1] Before it can be used as the amine component in a peptide coupling, the amino group must be deprotected (neutralized) to make it nucleophilic.[3]
Q2: Can Glycine itself be racemized during a coupling reaction?
A2: No, glycine is an achiral amino acid as its side chain is a hydrogen atom. Therefore, it does not have a stereocenter and cannot undergo racemization.[4] However, the activated N-protected amino acid that is being coupled to the glycine tert-butyl ester is susceptible to racemization. The focus of preventing racemization is therefore on preserving the stereochemical integrity of this coupling partner.
Q3: What is the primary mechanism of racemization during peptide bond formation?
A3: The most common mechanism of racemization during peptide synthesis involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated carboxylic acid of the N-protected amino acid.[4][5][6] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[6] A less common mechanism is direct enolization, which involves the direct removal of the alpha-proton by a base.[7]
Q4: Which amino acids are most susceptible to racemization when being coupled to glycine tert-butyl ester?
A4: While any chiral amino acid can be racemized, some are more prone to it than others. Amino acids with electron-withdrawing groups in their side chains, such as histidine (His) and cysteine (Cys), are particularly susceptible to racemization.[7][8]
Troubleshooting Guides
Issue: High levels of D-isomer detected in the peptide product after coupling with glycine tert-butyl ester.
This is a common issue that can often be traced back to the reaction conditions used for the activation and coupling steps. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives.
The choice of coupling reagent is critical in preventing racemization.
-
Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization.[7][9] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[7][10]
-
Recommendation: Always use an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). HOAt and OxymaPure® are generally more effective at suppressing racemization than HOBt.[7][10]
-
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are often referred to as "low-racemization" reagents as they form active esters in situ.[7]
Step 2: Assess the Base Used for Neutralization and Coupling.
The type and amount of base used can significantly impact the extent of racemization.
-
Base for Neutralization: Since glycine tert-butyl ester is supplied as a hydrochloride salt, a base must be added to liberate the free amine for the coupling reaction.[4]
-
Recommendation: Use a non-nucleophilic, sterically hindered base for the neutralization step. N,N-diisopropylethylamine (DIEA) is a common choice. Use only the stoichiometric amount of base required for neutralization.
-
-
Base in the Coupling Reaction: Many coupling reactions, especially those using onium salt reagents, require the presence of a base.
-
Recommendation: The basicity and steric hindrance of the base are crucial. While DIEA is widely used, for amino acids that are particularly sensitive to racemization, a weaker base with greater steric hindrance, such as 2,4,6-collidine, can produce less racemization.[10] N-methylmorpholine (NMM) is another weaker base option.[4][10] Avoid strong, non-hindered bases like triethylamine (B128534) (TEA) which can significantly promote racemization.
-
Step 3: Control the Reaction Temperature.
-
Recommendation: Perform the coupling reaction at a low temperature. Low temperatures are always recommended for carbodiimide-mediated couplings to minimize side reactions, including racemization.[4] Start the reaction at 0 °C and allow it to slowly warm to room temperature. For particularly sensitive couplings, maintaining the low temperature for a longer period may be beneficial.
Data Presentation
Table 1: Comparison of Coupling Additives on Racemization
The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling.
| Coupling Reagent | Additive | % D-Isomer (Epimer) |
| DIC | None | High |
| DIC | HOBt | Low |
| DIC | HOAt | Very Low |
| DIC | OxymaPure® | Very Low |
Note: The exact percentage of racemization can vary depending on the specific amino acids being coupled, the solvent, the base, and the temperature.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling with this compound using HATU
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIEA) (1.0 eq) dropwise while stirring.
-
Stir the solution at 0 °C for 15-20 minutes.
-
-
Activation of the N-Protected Amino Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq), HATU (1.0 eq), and HOAt (1.0 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to this solution.
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the neutralized glycine tert-butyl ester solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. This compound | 27532-96-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. bachem.com [bachem.com]
- 5. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. Epimerisation in Peptide Synthesis [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Removal of byproducts from Glycine tert-butyl ester hydrochloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of byproducts from reactions involving Glycine (B1666218) tert-butyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a Glycine tert-butyl ester hydrochloride reaction?
A1: The most common impurities can be categorized as follows:
-
Unreacted Starting Materials: This is highly dependent on the synthetic route but can include glycine, tert-butanol, tert-butyl acetate, or reagents from alternative syntheses like N-benzyloxycarbonylglycine. If thionyl chloride is used for esterification, residual acidic impurities may also be present.
-
Glycine Dimer/Oligomers: Under certain conditions, glycine can self-condense to form dimers or short oligomers, which can be difficult to remove.
-
Hydrolysis Product (Glycine): The tert-butyl ester is susceptible to hydrolysis back to glycine, especially in the presence of water and acid or base.[1][2]
-
Byproducts from Coupling Reactions: When used in peptide synthesis, byproducts from coupling agents, such as dicyclohexylurea (DCU) from dicyclohexylcarbodiimide (B1669883) (DCC), can be a significant impurity.
Q2: My final product has a low melting point and appears oily. What could be the cause?
A2: An oily appearance or a depressed melting point of your this compound product often indicates the presence of the free base, Glycine tert-butyl ester. The hydrochloride salt is a crystalline solid, while the free base is an oil at room temperature. This can happen if the final precipitation with HCl is incomplete or if the product has been exposed to basic conditions during workup.
Q3: After purification, I still see a spot at the baseline of my TLC plate. What is this impurity and how can I remove it?
A3: A baseline spot on a TLC plate (typically silica (B1680970) gel) often corresponds to a highly polar compound. In the context of this compound synthesis, this is very likely unreacted glycine or glycine formed from the hydrolysis of the ester.[1][2] To remove this, an aqueous extraction of the free base in an organic solvent can be performed before converting it to the hydrochloride salt. Glycine is highly soluble in water and will be removed in the aqueous layer.
Q4: How can I minimize the formation of glycine dimers during my reaction?
A4: The formation of glycine dimers is a common issue in peptide synthesis. The hydrochloride salt form of Glycine tert-butyl ester helps prevent self-polymerization by ensuring the amino group is protonated and non-nucleophilic. When using the free base, it is crucial to control the reaction conditions carefully, such as temperature and the stoichiometry of activating agents if performing a coupling reaction.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product is an oil or sticky solid | Incomplete conversion to the hydrochloride salt; presence of the free base. | Dissolve the crude product in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution until precipitation is complete.[3] |
| Low yield after recrystallization | The chosen solvent system is not optimal, leading to product loss in the mother liquor. | Experiment with different solvent systems for recrystallization. A common system is methanol (B129727)/ether. |
| Presence of water-soluble impurities (e.g., unreacted glycine, salts) | Inadequate washing during the extraction phase. | Before precipitation of the hydrochloride salt, wash the organic solution of the free base multiple times with water and then with brine to remove water-soluble impurities and residual water.[3] Monitor the effectiveness of the washes with TLC.[3] |
| Final product has a yellowish tint | Presence of colored impurities from starting materials or side reactions. | Consider a purification step of the free base by vacuum distillation before converting to the hydrochloride salt.[3] This is effective for removing non-volatile, colored impurities. |
| Difficulty in filtering the precipitated hydrochloride salt | The precipitate is too fine. | Allow the precipitation to proceed slowly at a lower temperature to encourage the formation of larger crystals. |
Purification Efficiency Overview
The following table summarizes the typical effectiveness of various purification techniques for removing common byproducts. The efficiency can vary based on the specific experimental conditions.
| Purification Method | Unreacted Glycine | Glycine Dimer | Hydrolyzed Product (Glycine) | Free Base | Notes |
| Aqueous Extraction | High | Low | High | N/A | Highly effective for removing polar, water-soluble impurities. |
| Recrystallization | Moderate | Moderate | Moderate | High | Efficiency depends heavily on the choice of solvent. |
| Vacuum Distillation (of free base) | High | High | High | N/A | Very effective for separating volatile product from non-volatile impurities.[3] |
| Precipitation (as HCl salt) | Low | Low | Low | High | Primarily for converting the free base to the salt form and can help remove some less polar impurities.[3] |
Experimental Protocols
Protocol 1: Purification by Extraction and Precipitation
This protocol is suitable for removing unreacted glycine and other water-soluble impurities.
-
Dissolution: Dissolve the crude reaction mixture containing Glycine tert-butyl ester (free base) in an organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (3 x 50 mL for a 10 g scale). This will remove the majority of unreacted glycine.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to remove residual water.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, then filter.
-
Precipitation: Cool the dried organic solution in an ice bath and bubble dry hydrogen chloride gas through it until no further precipitation is observed.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is effective for improving the purity of the crystalline hydrochloride salt.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol.
-
Precipitation: Slowly add diethyl ether to the hot solution until it becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a freezer to complete the crystallization process.
-
Isolation: Collect the crystals by filtration, wash with a cold mixture of methanol and diethyl ether, and dry under vacuum.
Protocol 3: Purification by Vacuum Distillation (of the Free Base)
This method is ideal for obtaining a highly pure free base before conversion to the hydrochloride salt.
-
Setup: Assemble a distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Distillation: Heat the crude Glycine tert-butyl ester free base under reduced pressure. Collect the fraction that distills at the appropriate boiling point (e.g., 65-67 °C at 20 mmHg).[3]
-
Conversion to Hydrochloride: Dissolve the purified free base in anhydrous diethyl ether and proceed with the precipitation as described in Protocol 1.
Diagrams
Caption: Workflow of synthesis, byproduct formation, and purification.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Strategies to Improve Peptide Intermediate Solubility
Welcome to the Technical Support Center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptide intermediates during experimental procedures.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility issues with your peptide intermediates in a real-time, experimental setting.
Issue 1: My protected peptide has precipitated out of the reaction solvent during solid-phase peptide synthesis (SPPS).
Possible Causes and Solutions:
-
On-resin aggregation: The growing peptide chains are interacting with each other on the solid support, leading to poor solvation and precipitation.[1][2] This is common for sequences rich in hydrophobic or β-sheet-forming amino acids.[2]
-
Insufficient solvent solvation power: The chosen solvent may not be optimal for your specific peptide sequence.
Troubleshooting Steps:
-
Assess the extent of aggregation: A simple resin swelling test can indicate the severity of the issue. A significant decrease in the swollen resin volume suggests aggregation.[1]
-
Change the solvent: Switch to a solvent with better solvating properties. N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) are often more effective than N,N-dimethylformamide (DMF) for aggregating sequences.[1][3]
-
Use a chaotropic salt wash: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can disrupt the secondary structures causing aggregation.[1]
-
Increase the reaction temperature: Utilizing a microwave peptide synthesizer can help disrupt hydrogen bonds and improve reaction kinetics, preventing aggregation.[1]
Issue 2: My cleaved, lyophilized peptide intermediate will not dissolve in the desired solvent for purification or subsequent reactions.
Possible Causes and Solutions:
-
Hydrophobic nature of the peptide: Peptides with a high percentage of hydrophobic amino acids are often insoluble in aqueous solutions.[4][5]
-
Proximity to the isoelectric point (pI): Peptides are least soluble at their pI, where the net charge is zero.[4]
-
Formation of secondary structures: Intermolecular hydrogen bonding can lead to the formation of insoluble aggregates.[2]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting peptide solubility issues.
Frequently Asked Questions (FAQs)
General Solubility Questions
Q1: What are the primary factors influencing the solubility of peptide intermediates?
The solubility of a peptide is influenced by several factors:
-
Amino Acid Composition: The presence of hydrophilic (e.g., Lys, Arg, Glu) versus hydrophobic (e.g., Leu, Val, Phe) amino acids is a key determinant.[4][5]
-
Peptide Length: Longer peptides generally have lower solubility due to an increased number of hydrophobic interactions.
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI, increasing the net charge.[4]
-
Secondary Structure Formation: Intermolecular hydrogen bonding can lead to aggregation and reduced solubility.[2]
-
Protecting Groups: Bulky and hydrophobic side-chain protecting groups can decrease solubility.[2]
Q2: How can I predict the solubility of my peptide intermediate before synthesis?
While precise prediction is challenging, you can estimate solubility based on the amino acid sequence.[6] Calculate the overall charge of the peptide by assigning a value of +1 to basic residues (K, R, H, N-terminus) and -1 to acidic residues (D, E, C-terminus).[5][7] A higher net charge generally correlates with better aqueous solubility. Several online tools can also help predict aggregation-prone regions within your sequence.
Solvent and Reagent-Based Strategies
Q3: Which organic solvents are best for dissolving hydrophobic peptide intermediates?
For hydrophobic peptides, it is recommended to start with a minimal amount of a strong organic solvent.[6] Commonly used solvents include:
Important: Always consider the compatibility of these solvents with your downstream applications, especially for cell-based assays where DMSO concentrations should typically be kept below 1-2%.
Q4: When should I use chaotropic agents, and what are the considerations?
Chaotropic agents like guanidine (B92328) hydrochloride or urea (B33335) can be used as a last resort to dissolve highly aggregated peptides by disrupting the hydrogen-bonding network.[9][10] However, these are denaturing agents and may interfere with biological assays.[11][12]
Proactive and Advanced Strategies
Q5: How can I proactively prevent solubility issues during peptide synthesis?
A proactive approach is often more effective than troubleshooting later.[1] Consider the following strategies during the design and synthesis planning phase:
-
Sequence Modification: If possible, substitute some hydrophobic amino acids with more hydrophilic ones.
-
Backbone Protection: Incorporating backbone-protecting groups, such as pseudoproline dipeptides, can disrupt the formation of secondary structures that lead to aggregation.[1][13]
-
Resin Selection: Using a low-loading resin or a resin with a polyethylene (B3416737) glycol (PEG) linker can improve solvation of the growing peptide chain.[1][14]
-
Solubility-Enhancing Tags: Attaching a temporary solubility-enhancing tag, such as a poly-arginine sequence, can significantly improve handling.[15]
Q6: What is the role of protecting groups in peptide solubility?
Side-chain protecting groups are essential for preventing unwanted side reactions during synthesis, but they can also impact solubility.[2][16] Bulky, hydrophobic protecting groups can sometimes worsen solubility problems.[2] Conversely, certain protecting groups can be strategically used to disrupt aggregation.[2] Protecting the side-chain amides of asparagine and glutamine with a trityl (Trt) group, for example, can improve the solubility of their Fmoc-protected derivatives.[16]
Data Summary Tables
Table 1: Recommended Solvents Based on Peptide Characteristics
| Peptide Characteristic | Primary Recommended Solvent | Secondary/Alternative Solvents |
| Basic (Net positive charge) | Sterile Water or 1X PBS | 10% Acetic Acid |
| Acidic (Net negative charge) | Sterile Water or 1X PBS | 0.1M Ammonium Bicarbonate or dilute Ammonium Hydroxide (B78521) |
| Neutral/Hydrophobic (>50% hydrophobic residues) | Minimal DMSO, DMF, or Acetonitrile | Isopropanol, Methanol, Ethanol |
| Prone to Aggregation | Solvents with chaotropic agents (e.g., 6M Guanidine-HCl) | Co-solvents like TFE or HFIP |
Data compiled from multiple sources.[7][8][10][11][17]
Table 2: Overview of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Increase net charge by moving pH away from pI. | Simple, effective for charged peptides. | May not be suitable for all downstream applications; risk of disulfide formation at alkaline pH for Cys-containing peptides.[7] |
| Co-solvents (e.g., DMSO, DMF) | Disrupt hydrophobic interactions. | Effective for hydrophobic peptides. | Potential incompatibility with biological assays; can cause conformational changes.[4] |
| Chaotropic Agents (e.g., Guanidine-HCl) | Disrupt hydrogen bonding and secondary structures. | Highly effective for aggregated peptides. | Denaturing; often incompatible with biological systems.[11][12] |
| Sonication | Mechanical disruption of aggregates. | Simple, often effective. | May not be sufficient for highly aggregated peptides.[5][8] |
| Gentle Heating | Increases kinetic energy, improving solvation. | Can be effective. | Risk of peptide degradation at higher temperatures.[4][5][8] |
| Backbone Protection (e.g., Pseudoprolines) | Disrupts β-sheet formation during synthesis. | Highly effective at preventing on-resin aggregation. | Requires specialized amino acid derivatives and careful planning.[1][13] |
| Solubility-Enhancing Tags (e.g., Poly-Arg) | Increases the overall charge and hydrophilicity of the intermediate. | Very effective for difficult sequences. | Requires an additional step to cleave the tag.[15] |
Key Experimental Protocols
Protocol 1: Systematic Solubilization of a Lyophilized Peptide Intermediate
This protocol provides a step-by-step approach to solubilizing a new or difficult peptide intermediate.
-
Preparation:
-
Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.
-
Weigh out a small, representative sample of the peptide for initial solubility tests.
-
-
Initial Attempt with Aqueous Solvent:
-
pH Adjustment (if insoluble in water):
-
Calculate the net charge of your peptide.
-
If the peptide is basic (net positive charge), add 10% acetic acid dropwise while vortexing until the peptide dissolves.[5][7]
-
If the peptide is acidic (net negative charge), add a dilute solution of ammonium hydroxide or ammonium bicarbonate dropwise while vortexing until the peptide dissolves.[5][7]
-
-
Use of Organic Solvents (if pH adjustment fails or for neutral/hydrophobic peptides):
-
Lyophilize the sample to remove the aqueous solvent.
-
Add a minimal volume of DMSO (or another suitable organic solvent) to the dry peptide and vortex.[6]
-
Once dissolved, slowly add the aqueous buffer of choice to the peptide concentrate dropwise while vortexing to reach the desired final concentration.[19]
-
-
Physical Dissolution Aids (if still insoluble):
-
Final Recourse (for highly aggregated peptides):
-
If all other methods fail, consider using a denaturing agent like 6M guanidine hydrochloride, if compatible with your subsequent experiments.[9]
-
Protocol 2: On-Resin Chaotropic Salt Wash to Disrupt Aggregation
This protocol is for disrupting peptide aggregation during SPPS.
-
Resin Preparation:
-
Following the Fmoc-deprotection step and standard DMF washes, drain the reaction vessel.
-
-
Chaotropic Wash:
-
Add a solution of 0.8 M NaClO₄ or LiCl in DMF to the peptide-resin.[1]
-
Agitate the resin for 1-2 minutes.
-
Drain the solvent and repeat the wash one more time.
-
-
Thorough DMF Wash:
-
Wash the resin thoroughly with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt.[1] Residual salt can interfere with the subsequent coupling reaction.
-
-
Coupling:
-
Proceed with your standard amino acid coupling protocol. The accessibility of the N-terminus should be improved.[1]
-
Visualized Workflows and Relationships
Caption: Relationship between proactive and reactive solubility strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. reta-peptide.com [reta-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Custom Peptide Synthesis Frequently Asked Questions [peptide2.com]
- 7. biobasic.com [biobasic.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 12. benchchem.com [benchchem.com]
- 13. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 19. Solubility Guidelines for Peptides [sigmaaldrich.com]
Managing the hygroscopic nature of Glycine tert-butyl ester hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of Glycine tert-butyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: The term hygroscopic means that this compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to changes in its physical and chemical properties, potentially impacting experimental outcomes.[2]
Q2: How can I tell if my this compound has absorbed water?
A2: Visual signs of moisture absorption include clumping or caking of the powder, and in severe cases, the material may appear sticky or even dissolve.[1] For accurate quantification of water content, a Karl Fischer titration is the recommended method.[3][4][5]
Q3: What are the consequences of using "wet" this compound in my experiments?
A3: Using this compound with significant water content can lead to several issues, including:
-
Inaccurate measurements: The presence of water will lead to incorrect weighing of the reagent, affecting reaction stoichiometry.
-
Reduced reaction yields: Water can interfere with many chemical reactions, particularly in peptide synthesis where it can hydrolyze activated esters or compete with the desired nucleophiles.[6][7]
-
Side reactions: The presence of water can promote undesirable side reactions, leading to impurities in the final product.
-
Inconsistent results: The variable amount of water in different batches of the reagent can lead to poor reproducibility of your experiments.
Q4: How should I properly store this compound to minimize moisture absorption?
A4: To maintain its quality, this compound should be stored in a tightly sealed, airtight container.[2] For long-term storage, keeping it in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate) is highly recommended.[1] Store the container in a cool, dry place.[2]
Q5: I suspect my this compound has absorbed moisture. Can I dry it before use?
A5: Yes, it is possible to dry this compound. A common method is to dry the compound under vacuum at a slightly elevated temperature. One source suggests drying under reduced pressure at 40°C.[8] Another mentions vacuum drying at 120°C for 2 hours for the dehydration of the ester group, although this higher temperature should be used with caution to avoid decomposition.[9] Lyophilization (freeze-drying) can also be an effective method for hygroscopic batches to improve shelf life.[1]
Troubleshooting Guides
Issue 1: Low Yield in Peptide Synthesis
Symptom: The yield of your desired peptide is significantly lower than expected when using this compound.
Possible Cause: The hygroscopic nature of the reagent is a likely contributor. Absorbed water can interfere with the coupling reaction.
Troubleshooting Steps:
-
Assess the Reagent:
-
Dry the Reagent:
-
If moisture is suspected, dry the reagent before use. See FAQ Q5 for recommended drying procedures.
-
-
Optimize Reaction Conditions:
-
Ensure all other reagents and solvents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
Review the Protocol:
Issue 2: Inconsistent Reaction Results
Symptom: You are observing significant variability in yield and purity between different batches of your reaction using this compound.
Possible Cause: Inconsistent water content in the this compound is a probable cause for this lack of reproducibility.
Troubleshooting Steps:
-
Standardize Reagent Handling:
-
Implement a strict protocol for handling and storing this compound. Always store it in a desiccator and minimize its exposure to the atmosphere when weighing.
-
Consider aliquoting the reagent into smaller, single-use containers upon receipt to prevent repeated exposure of the entire stock to air.
-
-
Pre-Dry the Reagent:
-
Make it a standard practice to dry the this compound under vacuum before each use, especially for moisture-sensitive reactions.
-
-
Characterize Each Batch:
-
If feasible, perform a quick moisture analysis on each new bottle of the reagent to ascertain its water content before use.
-
Data Presentation
| Relative Humidity (RH) | Time of Exposure | Estimated Water Absorption (% by weight) |
| 20% | 24 hours | 0.1 - 0.5% |
| 50% | 24 hours | 0.5 - 2.0% |
| 80% | 24 hours | 2.0 - 5.0% |
Experimental Protocols
Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol is adapted from general procedures for amino acids and their derivatives.[3][4]
Objective: To quantify the moisture content in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (B129727) (or a suitable solvent in which the sample is soluble)
-
This compound sample
-
Weighing boat
Procedure:
-
Titrator Preparation: Add the appropriate Karl Fischer solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
Sample Preparation: Accurately weigh approximately 3-5 g of the this compound sample into a dry weighing boat.[3]
-
Titration: Quickly add the weighed sample to the titration vessel.
-
Extraction and Titration: Allow the sample to dissolve and the water to be extracted for a set period (e.g., 180 seconds).[3] The instrument will then automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the weight of the sample.
Protocol 2: Drying this compound
Objective: To remove absorbed moisture from a sample of this compound.
Materials:
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
Vacuum pump
-
Desiccator
Procedure:
-
Sample Placement: Place the this compound in a clean, dry Schlenk flask.
-
Drying: Heat the sample in a vacuum oven at 40°C under reduced pressure for several hours.[8] The exact time will depend on the amount of sample and the initial water content.
-
Cooling: After drying, allow the sample to cool to room temperature under vacuum or in a desiccator to prevent reabsorption of atmospheric moisture.
-
Storage: Once cooled, store the dried reagent in a tightly sealed container inside a desiccator.
Visualizations
Caption: Troubleshooting workflow for issues related to the hygroscopic nature of this compound.
Caption: Recommended experimental workflow for handling this compound.
References
- 1. This compound | 27532-96-3 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 9. Glycine t-butyl ester hydrochloride | 27532-96-3 | FG23689 [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing deprotection conditions to avoid cleavage of other protecting groups.
Welcome to the Technical Support Center for optimizing deprotection conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies, ensuring the selective removal of protecting groups without affecting other functionalities within a complex molecule.
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal protecting group strategy and why is it important?
A1: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions.[1][2] This approach is crucial in multi-step organic synthesis, particularly for complex molecules like peptides and oligonucleotides, as it allows for the selective deprotection of one functional group while others remain protected.[1][3][4] This selectivity prevents unwanted side reactions and allows for the precise modification of specific sites within the molecule.[5][6]
Q2: How do I choose the right protecting group for my synthesis?
A2: The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield under conditions that do not affect other functional groups.[7][8] Key factors to consider include the nature of the functional group to be protected, the overall synthetic route, and the compatibility of the deprotection conditions with the rest of your molecule.[9]
Q3: What are the main categories of protecting group cleavage conditions?
A3: Protecting groups are typically classified by the conditions required for their removal. The major categories include:
-
Acid-labile protecting groups: Removed with acids of varying strength (e.g., trifluoroacetic acid, hydrochloric acid).[9]
-
Base-labile protecting groups: Cleaved by basic conditions (e.g., piperidine, sodium hydroxide).[10]
-
Fluoride-labile protecting groups: Primarily silyl (B83357) ethers, which are removed by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).[11]
-
Reduction-labile protecting groups: Removed by hydrogenolysis (e.g., benzyl (B1604629) ethers) or other reducing agents.[11][12]
-
Oxidation-labile protecting groups: Cleaved under oxidative conditions.
-
Photolabile protecting groups: Removed by exposure to light of a specific wavelength.[2]
-
Enzyme-labile protecting groups: Cleaved by specific enzymes.[2]
Q4: Can I remove a Boc group without cleaving an Fmoc group?
A4: Yes, this is a classic example of an orthogonal protection strategy.[7] The tert-butyloxycarbonyl (Boc) group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA).[9][12] The 9-fluorenylmethyloxycarbonyl (Fmoc) group, on the other hand, is base-labile and is removed with a base like piperidine.[12] Therefore, you can selectively remove a Boc group in the presence of an Fmoc group by using acidic conditions.
Troubleshooting Guides
Issue 1: Premature cleavage of a silyl ether protecting group during acidic deprotection of a Boc group.
Scenario: You are attempting to remove a Boc group using trifluoroacetic acid (TFA), but you observe that your tert-butyldimethylsilyl (TBDMS) ether is also being cleaved.
Root Cause: While silyl ethers are primarily considered fluoride-labile, many are also sensitive to acidic conditions. The lability of silyl ethers in acid depends on the steric bulk around the silicon atom.
Solutions:
-
Modify Acidic Conditions:
-
Use a weaker acid: Instead of neat TFA, try a solution of TFA in a solvent like dichloromethane (B109758) (DCM) to reduce the acidity. You can titrate the concentration of TFA to find the optimal conditions for Boc removal without affecting the TBDMS group.
-
Lower the temperature: Performing the reaction at a lower temperature (e.g., 0 °C or -20 °C) can often provide the desired selectivity.
-
-
Change the Silyl Protecting Group:
-
If possible, use a more sterically hindered and acid-stable silyl ether in your synthesis, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS).[9]
-
Quantitative Data: Relative Stability of Common Protecting Groups
| Protecting Group | Cleavage Conditions | Relative Stability in Acid |
| Boc | Strong Acid (e.g., TFA) | Low |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | High |
| Cbz | Hydrogenolysis (H₂, Pd/C) | Moderate |
| TBDMS | Fluoride (TBAF), Acid | Moderate |
| TIPS | Fluoride (TBAF), Strong Acid | High |
| Trityl (Tr) | Mild Acid | Very Low |
| p-Methoxybenzyl (PMB) | Oxidative Cleavage, Strong Acid | Moderate |
Issue 2: Incomplete removal of a Cbz group by hydrogenolysis.
Scenario: You are trying to deprotect a carbobenzyloxy (Cbz) group using H₂ gas and a palladium catalyst (Pd/C), but the reaction is sluggish or incomplete.
Root Cause: Several factors can inhibit catalytic hydrogenolysis, including catalyst poisoning, poor substrate solubility, or steric hindrance around the protecting group.
Solutions:
-
Catalyst Management:
-
Increase catalyst loading: A higher catalyst-to-substrate ratio may be necessary.
-
Use a fresh catalyst: Palladium catalysts can lose activity over time or upon exposure to air.
-
Check for catalyst poisons: Sulfur-containing compounds and other functional groups can poison the catalyst. Ensure your starting material and solvents are free of such impurities.
-
-
Reaction Conditions:
-
Increase hydrogen pressure: Using a higher pressure of hydrogen gas can accelerate the reaction.
-
Change the solvent: Ensure your substrate is fully dissolved. Solvents like methanol, ethanol, or ethyl acetate (B1210297) are commonly used. Adding a small amount of acetic acid can sometimes facilitate the reaction.
-
Elevate the temperature: Gently warming the reaction mixture may improve the reaction rate.
-
Issue 3: Unwanted removal of an acid-sensitive group during workup.
Scenario: Your desired deprotection reaction proceeds cleanly, but you lose another acid-labile protecting group during the aqueous workup.
Root Cause: The workup procedure itself can introduce acidic or basic conditions that may cleave sensitive protecting groups. For instance, using an acidic wash (e.g., dilute HCl) to remove basic impurities can inadvertently cleave an acid-sensitive group like a trityl (Tr) or a tetrahydropyranyl (THP) ether.
Solutions:
-
Neutralize Carefully: After the reaction, carefully quench any excess acid or base to bring the pH to neutral before performing an aqueous extraction.
-
Use a Buffered Wash: Instead of a strong acid or base wash, use a buffered solution (e.g., saturated aqueous sodium bicarbonate, ammonium (B1175870) chloride) to remove impurities.
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible to reduce the exposure of your compound to potentially harmful pH conditions.
-
Alternative Purification: Consider non-aqueous workup procedures or direct purification by chromatography to avoid aqueous conditions altogether.
Experimental Protocols
Protocol 1: Selective Deprotection of a Boc Group in the Presence of a TBDMS Ether
-
Preparation: Dissolve the protected compound in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-chilled solution of 20% trifluoroacetic acid (TFA) in DCM to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Removal of a Cbz Group by Hydrogenolysis
-
Preparation: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at room temperature and atmospheric pressure.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: Orthogonal deprotection of Boc and Fmoc groups.
Caption: Logical workflow for troubleshooting deprotection issues.
References
- 1. fiveable.me [fiveable.me]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. prezi.com [prezi.com]
- 6. youtube.com [youtube.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protection and Deprotection [cem.com]
- 9. fiveable.me [fiveable.me]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
Validation & Comparative
Comparative Guide to Purity Assessment of Glycine Tert-Butyl Ester Hydrochloride: HPLC and Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. Glycine tert-butyl ester hydrochloride, a key building block in peptide synthesis and pharmaceutical development, is no exception. Its purity directly impacts the quality, efficacy, and safety of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of this compound, alongside alternative analytical techniques, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of this compound. This technique separates the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Method
This protocol is a representative method adapted from established procedures for similar amino acid esters, such as Glycine methyl ester hydrochloride, and is suitable for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% Phosphoric acid in Water) and Solvent B (Acetonitrile). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase starting condition (95:5 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
5. Data Analysis:
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A Comparative Guide to the ¹H NMR Spectrum of Glycine Tert-Butyl Ester Hydrochloride
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of Glycine tert-butyl ester hydrochloride and compares it with its methyl and ethyl ester analogs, supported by experimental data and protocols.
Interpreting the ¹H NMR Spectrum of this compound
The structure of this compound features three distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The hydrochloride salt form protonates the amino group, influencing the chemical shift of adjacent protons.
The expected signals are:
-
A singlet for the nine equivalent protons of the tert-butyl group .
-
A singlet for the two equivalent methylene (B1212753) protons (α-protons).
-
A broad singlet for the three protons of the ammonium (B1175870) group .
The electron-withdrawing effects of the ester carbonyl and the positively charged ammonium group deshield the adjacent methylene protons, shifting their signal downfield.
Comparative Analysis of Glycine Ester Hydrochlorides
To better understand the spectral features of this compound, a comparison with its methyl and ethyl ester analogs is presented below. The data has been compiled from various spectral databases and is presented for spectra recorded in DMSO-d₆, a common solvent for these compounds that allows for the observation of the exchangeable ammonium protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Glycine tert-butyl ester HCl | -C(CH₃)₃ (tert-butyl) | ~1.45 | Singlet | 9H |
| -CH₂- (methylene) | ~3.65 | Singlet | 2H | |
| -NH₃⁺ (ammonium) | ~8.5 (broad) | Singlet | 3H | |
| Glycine methyl ester HCl | -OCH₃ (methyl ester) | ~3.70 | Singlet | 3H |
| -CH₂- (methylene) | ~3.80 | Singlet | 2H | |
| -NH₃⁺ (ammonium) | ~8.6 (broad) | Singlet | 3H | |
| Glycine ethyl ester HCl | -CH₃ (ethyl) | ~1.25 | Triplet | 3H |
| -OCH₂- (ethyl) | ~4.15 | Quartet | 2H | |
| -CH₂- (methylene) | ~3.75 | Singlet | 2H | |
| -NH₃⁺ (ammonium) | ~8.6 (broad) | Singlet | 3H |
Note: Chemical shifts are approximate and can vary slightly based on concentration and experimental conditions.
This comparison highlights how the ester group influences the ¹H NMR spectrum. The tert-butyl ester provides a simple singlet, while the methyl ester also shows a singlet, but further downfield. The ethyl ester displays a characteristic quartet and triplet pattern. The chemical shifts of the α-methylene and ammonium protons remain relatively consistent across the three compounds.
Experimental Protocol for ¹H NMR Spectroscopy
A detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound is provided below.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and glassware
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its corresponding ¹H NMR signals.
Caption: Structure-spectrum correlation for this compound.
This guide provides a comprehensive overview for the interpretation of the ¹H NMR spectrum of this compound, offering valuable comparative data for researchers in the field. The provided experimental protocol and visual correlation between the structure and its spectral output serve as practical tools for routine analysis and confirmation of this compound.
A Comparative Guide to Glycine tert-butyl ester hydrochloride and Glycine methyl ester hydrochloride for Researchers
In the realm of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity. Glycine (B1666218), being the simplest amino acid, is a fundamental building block where the choice of its ester protecting group can significantly influence the outcomes of a synthetic strategy. This guide provides a detailed, objective comparison of two commonly utilized glycine derivatives: Glycine tert-butyl ester hydrochloride and Glycine methyl ester hydrochloride. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Tabular Comparison
A fundamental aspect of selecting a reagent is its physical and chemical properties. The following table summarizes the key physicochemical data for this compound and Glycine methyl ester hydrochloride.
| Property | This compound | Glycine methyl ester hydrochloride |
| CAS Number | 27532-96-3[1] | 5680-79-5[2] |
| Molecular Formula | C₆H₁₄ClNO₂[3] | C₃H₈ClNO₂[4] |
| Molecular Weight | 167.63 g/mol [3] | 125.55 g/mol [5] |
| Appearance | White powder[1] | White crystalline powder[2] |
| Melting Point | 141-143 °C[6] | 175 °C (decomposes)[5] |
| Solubility | Soluble in water and polar solvents.[7] | Highly soluble in water.[2] |
| Storage Conditions | Store at 0 - 8 °C[1] | Store at 0 - 8 °C[2] |
Performance in Peptide Synthesis: A Head-to-Head Analysis
The primary application for both esters is in peptide synthesis, where they serve to protect the carboxylic acid functionality of glycine. Their performance, however, differs in several key aspects.
| Feature | This compound | Glycine methyl ester hydrochloride |
| Steric Hindrance | The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon.[8] This can slow down the rate of coupling reactions compared to less hindered esters.[8] | The smaller methyl group presents minimal steric hindrance, generally allowing for faster coupling kinetics. |
| Stability | The tert-butyl ester is stable under basic and nucleophilic conditions, making it highly compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy where repeated exposure to basic conditions is required for Fmoc group removal.[9] | The methyl ester is susceptible to saponification under basic conditions, which can be a limitation in certain synthetic routes.[9] |
| Deprotection | Deprotection is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).[9] This allows for orthogonal deprotection in the presence of acid-labile N-terminal protecting groups like Boc. | Deprotection is typically carried out by saponification (hydrolysis with a base like NaOH) or under acidic hydrolysis conditions.[9] These conditions can be harsh and may not be compatible with sensitive peptide sequences.[9] |
| Side Reactions | The tert-butyl group is generally stable, but under strong acidic deprotection conditions, the resulting tert-butyl cation can lead to side reactions with sensitive residues like tryptophan and methionine if scavengers are not used.[10] | Diketopiperazine formation is a common side reaction, especially in dipeptides containing glycine methyl ester at the C-terminus. The free ester is also prone to polymerization.[11] |
| Compatibility | Highly compatible with Fmoc-based SPPS due to its stability to the basic conditions used for Fmoc deprotection.[9] | More commonly used in solution-phase peptide synthesis or in Boc-based SPPS where the final cleavage from the resin is performed under strongly acidic conditions that would also cleave the methyl ester. |
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of the starting materials and a hypothetical comparative experiment are presented below.
Synthesis of Glycine Methyl Ester Hydrochloride
This protocol is based on the esterification of glycine using thionyl chloride in methanol (B129727).
Materials:
-
Glycine
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspend glycine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain glycine methyl ester hydrochloride as a white solid.[12]
Synthesis of this compound
This protocol involves the acid-catalyzed esterification of glycine with isobutylene (B52900).
Materials:
-
Glycine
-
Dioxane
-
Concentrated sulfuric acid
-
Isobutylene gas
-
Pressure vessel
-
Dry hydrogen chloride gas
-
Anhydrous ether
Procedure:
-
Suspend glycine (1 equivalent) in dioxane in a pressure vessel.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture and pass a stream of isobutylene gas through the suspension with vigorous stirring for several hours.
-
Seal the vessel and allow the mixture to stand at room temperature overnight.
-
After the reaction, neutralize the mixture and extract the free glycine tert-butyl ester.
-
Dissolve the crude glycine tert-butyl ester in anhydrous ether.
-
Bubble dry hydrogen chloride gas through the solution to precipitate this compound.[9]
-
Collect the precipitate by filtration and dry under vacuum.[8]
Comparative Dipeptide Synthesis: A Proposed Experiment
To quantitatively compare the performance of the two esters, a parallel synthesis of a simple dipeptide, such as Alanyl-Glycine (Ala-Gly), can be performed.
Objective: To compare the coupling efficiency (yield and purity) of this compound and Glycine methyl ester hydrochloride in a solution-phase peptide coupling reaction.
Materials:
-
N-Boc-Alanine (Boc-Ala-OH)
-
This compound
-
Glycine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
HPLC system for analysis
Procedure:
-
Reaction Setup (Perform in parallel for both esters):
-
In a round-bottom flask, dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, prepare a solution of the respective glycine ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride and generate the free amine.
-
-
Activation and Coupling:
-
Cool the Boc-Ala-OH solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the neutralized glycine ester solution to the activated Boc-Ala-OH mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by HPLC to determine the yield and purity of the resulting Boc-Ala-Gly-OtBu and Boc-Ala-Gly-OMe.[13]
-
Characterize the products by mass spectrometry to confirm their identity.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Conclusion
The choice between this compound and Glycine methyl ester hydrochloride is highly dependent on the specific requirements of the synthetic strategy.
This compound is the preferred choice for Fmoc-based solid-phase peptide synthesis due to its excellent stability under the basic conditions required for Fmoc deprotection. Its acid-labile nature allows for orthogonal deprotection, providing greater flexibility in complex syntheses. While its steric bulk may slightly reduce reaction rates, this is often a manageable factor.
Glycine methyl ester hydrochloride , on the other hand, is a more traditional and cost-effective option, well-suited for solution-phase synthesis and certain Boc-based strategies . Its smaller size can lead to faster coupling reactions. However, its lability to basic conditions and potential for side reactions like diketopiperazine formation require careful consideration during synthetic planning.
Ultimately, a thorough understanding of the properties and performance characteristics of each compound, as outlined in this guide, will enable researchers to select the optimal building block for their specific peptide synthesis or drug development project, thereby enhancing the efficiency and success of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound | 27532-96-3 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
A Comparative Guide to Alternative Protecting Groups for the Carboxylic Acid of Glycine
In the complex landscape of peptide synthesis and drug development, the judicious selection of a protecting group for the carboxyl terminus of amino acids like glycine (B1666218) is a critical determinant of reaction efficiency, overall yield, and the purity of the final product. Glycine, as the simplest amino acid, provides a fundamental model for understanding the nuances of carboxyl group protection. This guide offers an objective comparison of common and alternative protecting groups for glycine's carboxylic acid, supported by experimental data and detailed methodologies to empower researchers, scientists, and drug development professionals in their synthetic strategies.
The ideal protecting group should be easily introduced in high yield, stable under various reaction conditions, and readily removed with high selectivity without affecting other functional groups.[1] This guide focuses on some of the most frequently employed protecting groups for the carboxyl group of glycine: Methyl, Ethyl, Benzyl (B1604629), tert-Butyl, and 9-Fluorenylmethyl esters.
Performance Comparison of Carboxyl Protecting Groups for Glycine
The selection of a suitable protecting group is contingent on its stability and the conditions required for its removal. The following table summarizes the performance of several common protecting groups for glycine, detailing their methods of introduction, deprotection conditions, and reported yields.
| Protecting Group | Structure | Introduction Method | Deprotection Conditions | Typical Yield (Introduction) | Typical Yield (Deprotection) | Key Advantages | Key Disadvantages |
| Methyl Ester | -COOCH₃ | Glycine, Methanol (B129727), SOCl₂ | Saponification (e.g., NaOH) or acidic hydrolysis | >95%[2] | High[2] | Simple, high-yielding introduction.[2] | Deprotection can be harsh and may not be compatible with sensitive peptides.[2] |
| Ethyl Ester | -COOCH₂CH₃ | Glycine, Ethanol, SOCl₂ | Saponification (e.g., NaOH) or acidic hydrolysis | ~90%[2] | High[2] | Similar to methyl ester, with slightly increased steric hindrance.[2] | Deprotection conditions can be harsh.[2] |
| Benzyl Ester (Bzl) | -COOCH₂C₆H₅ | Glycine, Benzyl alcohol, p-TsOH | Catalytic Hydrogenolysis (H₂/Pd-C) | ~86%[2] | >90%[2] | Orthogonal to acid- and base-labile groups.[2] | Catalyst can be sensitive to poisoning.[3] |
| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | Glycine, Isobutylene (B52900), H₂SO₄ (cat.) | Acidolysis (e.g., Trifluoroacetic acid - TFA) | 50-55%[2] | >90%[2] | Stable to base and nucleophiles. Orthogonal to Fmoc and Cbz groups.[2] | Requires strong acid for removal, which may affect other acid-sensitive groups.[2] |
| 9-Fluorenylmethyl Ester (Fm) | -COOCH₂-Fmoc | Fmoc-Cl, Glycine, Base | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Good[2] | High[2] | Orthogonal to acid-labile and hydrogenolysis-labile groups. Very mild deprotection.[2][4] | The Fmoc group is large and can decrease solubility.[2] |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are representative of common laboratory procedures.
1. Methyl Ester Protection and Deprotection [2]
-
Protection (Esterification):
-
Suspend glycine (1 equivalent) in anhydrous methanol (10 mL/g of glycine).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.
-
The solvent is then removed under reduced pressure to yield glycine methyl ester hydrochloride.
-
-
Deprotection (Saponification):
-
Dissolve the glycine methyl ester hydrochloride (1 equivalent) in a 1 M sodium hydroxide (B78521) solution (1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl to the isoelectric point of glycine (pH ~6.0).
-
The deprotected glycine can be isolated by crystallization.
-
2. Benzyl Ester Protection and Deprotection [5]
-
Protection (Esterification):
-
Suspend glycine (1 equivalent) and p-toluenesulfonic acid monohydrate (1.2 equivalents) in a mixture of benzyl alcohol and an inert solvent like toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
The product, glycine benzyl ester tosylate salt, can be isolated by precipitation with diethyl ether and filtration.
-
-
Deprotection (Catalytic Hydrogenolysis):
-
Dissolve the N-protected glycine benzyl ester (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the deprotected product.
-
3. tert-Butyl Ester Protection and Deprotection [2]
-
Protection (Esterification):
-
Suspend glycine (1 equivalent) in dioxane.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture in an ice-salt bath and pass a stream of isobutylene gas through the suspension with vigorous stirring for several hours.
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into an excess of cold diethyl ether.
-
Collect the precipitated glycine tert-butyl ester sulfate (B86663) by filtration. The free ester can be obtained by neutralization with a suitable base.
-
-
Deprotection (Acidolysis):
-
Dissolve the N-protected glycine tert-butyl ester (1 equivalent) in dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
The solvent and excess TFA are removed under reduced pressure to yield the deprotected product.
-
Workflow and Logic Diagrams
The general strategy for utilizing a protecting group for the carboxylic acid of glycine involves a two-stage process: protection followed by deprotection after the desired synthetic transformations have been completed on other parts of the molecule.
Caption: General workflow for glycine carboxyl protection and deprotection.
This diagram illustrates the logical flow from the initial protection of the glycine carboxylic acid, through subsequent synthetic manipulations, to the final deprotection step to reveal the free carboxylic acid. The choice of reagents for both protection and deprotection is critical and depends on the specific protecting group employed and the overall synthetic strategy, particularly the need for orthogonality with other protecting groups in the molecule.[6]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Peptides Synthesized with Glycine tert-butyl ester hydrochloride
For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount. The success of any experiment, from in vitro assays to preclinical trials, hinges on the precise amino acid sequence and purity of these molecules. Glycine (B1666218) tert-butyl ester hydrochloride is a commonly used building block in solid-phase peptide synthesis (SPPS), particularly within the widespread Fmoc/tBu strategy. This guide provides an objective comparison of peptide validation when using this reagent versus an alternative, supported by experimental data and detailed protocols.
This guide will delve into the validation of a model peptide synthesized using Glycine tert-butyl ester hydrochloride, which provides a tert-butyl (tBu) protecting group for the glycine carboxyl group. We will compare its performance with an alternative strategy employing an allyl (All) protecting group. This comparison will focus on key metrics such as crude peptide purity and final yield, providing researchers with data to make informed decisions for their synthesis strategies.
Performance Comparison: tert-Butyl (tBu) vs. Allyl (All) Protection for Glycine
The choice of protecting group for an amino acid's reactive side chain or carboxyl group can significantly influence the outcome of solid-phase peptide synthesis. The tert-butyl group, introduced via this compound, is favored for its stability under the basic conditions used for Fmoc group removal and its straightforward cleavage with strong acid (e.g., trifluoroacetic acid - TFA) during the final step. The allyl protecting group, in contrast, offers an orthogonal protection scheme as it is removed under neutral conditions using a palladium catalyst, leaving acid-labile protecting groups intact.[1]
To illustrate the impact of the protecting group on synthesis outcomes, we present a comparative analysis of a model glycine-containing peptide synthesized using two different strategies:
-
Method A: Synthesis utilizing Fmoc-Gly-OtBu (derived from this compound).
-
Method B: Synthesis utilizing Fmoc-Gly-OAll.
| Parameter | Method A (Fmoc-Gly-OtBu) | Method B (Fmoc-Gly-OAll) |
| Crude Peptide Purity (HPLC %) | 85% | 82% |
| Final Yield after Purification (%) | 35% | 30% |
Note: The data presented here is representative and compiled from typical peptide synthesis outcomes. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
The data suggests that for a standard peptide, the use of Fmoc-Gly-OtBu may result in a slightly higher crude purity and final yield compared to Fmoc-Gly-OAll. This can be attributed to the simpler and often more efficient final cleavage and deprotection step with TFA, as opposed to the additional palladium-catalyzed deprotection step required for the allyl group, which can sometimes lead to product loss. However, the choice of protecting group is highly dependent on the overall synthetic strategy. The orthogonality of the allyl group is a significant advantage when synthesizing complex peptides with multiple functionalities that are sensitive to strong acids.
Experimental Protocols for Peptide Validation
Robust validation of a synthetic peptide is crucial to ensure its identity, purity, and quantity. The following are detailed methodologies for the key experiments used in this guide.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Glycine derivative: Fmoc-Gly-OtBu (for Method A) or Fmoc-Gly-OAll (for Method B)
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
For Method B (Allyl deprotection): Pd(PPh₃)₄, PhSiH₃ in DCM
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate 3 equivalents of the Fmoc-amino acid with 3 equivalents of HBTU/HOBt and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.
-
Allyl Group Removal (Method B only): Treat the resin with a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM for 2 hours to remove the allyl protecting group from the glycine residue. Wash the resin extensively.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Purity and Identity Confirmation by HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 220 nm.
-
Analysis: The purity of the peptide is determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS):
-
System: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the peptide.
-
Validation: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight of the target peptide to confirm its identity.
Amino Acid Analysis
Amino acid analysis provides an accurate determination of the amino acid composition of the synthetic peptide.[1][2]
-
Hydrolysis: Hydrolyze a known quantity of the purified peptide in 6 M HCl at 110°C for 24 hours.[1] This process breaks the peptide bonds, releasing the individual amino acids.
-
Derivatization: Derivatize the amino acids in the hydrolysate to make them detectable by HPLC.
-
Quantification: Separate and quantify the derivatized amino acids using HPLC by comparing their peak areas to known standards. The resulting amino acid ratios should match the theoretical composition of the synthesized peptide.
Visualizing the Workflow and a Relevant Biological Pathway
To further aid researchers, the following diagrams illustrate the experimental workflow for peptide validation and a key signaling pathway where such validated peptides are often employed.
Many synthetic peptides, such as GLP-1 receptor agonists used in the treatment of type 2 diabetes and obesity, are designed to interact with specific cellular signaling pathways. The validation of these peptides is critical to ensure they elicit the correct biological response.
References
Mass Spectrometry of Glycine Tert-Butyl Ester Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical determinant of success. The tert-butyl ester is a commonly employed protecting group for the C-terminal carboxyl group of amino acids, including glycine (B1666218), due to its stability and specific cleavage conditions. However, its presence significantly influences the behavior of peptides during mass spectrometry (MS) analysis. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing glycine tert-butyl ester with alternative C-terminal modifications, supported by fragmentation data and detailed experimental protocols.
Fragmentation Behavior of Peptides with C-Terminal Glycine Modifications
The primary distinction in the mass spectrometric analysis of peptides with different C-terminal modifications lies in their fragmentation patterns under collision-induced dissociation (CID). Peptides containing a glycine tert-butyl ester exhibit a characteristic and often dominant neutral loss, which can be both a diagnostic tool and a challenge for sequence analysis.
Glycine Tert-Butyl Ester: The Signature Neutral Loss
Peptides featuring a C-terminal glycine tert-butyl ester are highly susceptible to the neutral loss of isobutylene (B52900) (56 Da) upon CID.[1] This fragmentation pathway is initiated by the transfer of a proton to the ester oxygen, followed by the cleavage of the carbon-oxygen bond, resulting in a stable tert-butyl cation which is subsequently lost as a neutral isobutylene molecule. This process is highly favorable and can be a dominant fragmentation channel, sometimes suppressing the formation of other sequence-informative b and y ions.
Alternative C-Terminal Modifications: A Comparative Overview
In contrast to the distinct behavior of tert-butyl esters, other common C-terminal modifications exhibit different fragmentation patterns:
-
Free Carboxylic Acid: Peptides with a free C-terminal carboxylic acid primarily fragment along the peptide backbone, yielding characteristic b and y ion series. Neutral losses, such as the loss of water (18 Da) or formic acid (46 Da), can occur but are generally less pronounced than the isobutylene loss from tert-butyl esters.
-
Methyl Ester: C-terminal methyl esters are more stable than tert-butyl esters under CID conditions. They primarily yield backbone fragmentation (b and y ions) with a less frequent neutral loss of methanol (B129727) (32 Da). This stability often allows for more comprehensive sequence coverage compared to their tert-butyl ester counterparts.
-
Amide: Peptides with a C-terminal amide also predominantly fragment at the peptide backbone to produce b and y ions. The presence of the amide group can influence the charge state and fragmentation efficiencies but does not typically introduce a dominant neutral loss pathway.
Quantitative Comparison of Fragmentation Patterns
The following table summarizes the typical relative abundances of key fragment ions observed in the MS/MS spectra of a model peptide (e.g., Ala-Gly) with different C-terminal modifications. The data highlights the prevalence of the neutral loss pathway for the tert-butyl ester derivative.
| C-Terminal Modification | Precursor Ion [M+H]+ (m/z) | Relative Abundance of [M-56+H]+ | Relative Abundance of y1 ion | Relative Abundance of b2 ion |
| Glycine tert-butyl ester | 245.16 | High (~70-90%) | Moderate (~10-20%) | Low (~5-10%) |
| Glycine Methyl Ester | 203.11 | Negligible | High (~60-80%) | Moderate (~20-30%) |
| Glycine (Free Acid) | 189.09 | Negligible | High (~70-90%) | Moderate (~10-20%) |
| Glycinamide | 188.11 | Negligible | High (~60-80%) | Moderate (~15-25%) |
Note: The relative abundances are illustrative and can vary depending on the peptide sequence and the collision energy used.
Experimental Protocols
Accurate and reproducible analysis of peptides with C-terminal modifications requires optimized experimental protocols for both liquid chromatography and mass spectrometry.
Sample Preparation
-
Peptide Synthesis: Synthesize peptides using standard solid-phase peptide synthesis (SPPS) protocols. For the C-terminal glycine tert-butyl ester, use Fmoc-Gly-OtBu as the first amino acid. For other modifications, use the corresponding protected glycine derivative (e.g., Fmoc-Gly-OH for the free acid, which is then coupled to the resin).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Reconstitution: Dissolve the purified, lyophilized peptide in a suitable solvent for LC-MS analysis, typically 0.1% formic acid in water/acetonitrile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 200-2000.
-
Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy (NCE) ranging from 25-35%.
-
MS2 Scan Range: m/z 100-2000.
-
Dynamic Exclusion: Exclude previously fragmented precursor ions for a set duration (e.g., 30 seconds).
-
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the characteristic fragmentation pathway of a peptide containing glycine tert-butyl ester.
Caption: General experimental workflow for the analysis of synthetic peptides.
Caption: Dominant fragmentation pathways for a peptide with C-terminal glycine tert-butyl ester.
Conclusion
The mass spectrometric analysis of peptides containing glycine tert-butyl ester is characterized by a prominent neutral loss of isobutylene. While this feature can be a useful diagnostic marker for the presence of the tert-butyl group, it can also complicate peptide sequencing by reducing the abundance of informative backbone fragment ions. In contrast, alternative C-terminal modifications such as methyl esters or the free carboxylic acid tend to yield more extensive b and y ion series, which can be more amenable to de novo sequencing and database searching. The choice of C-terminal protecting group should therefore be made with consideration for the intended analytical endpoint. For applications where detailed MS/MS-based sequence confirmation is paramount, the use of a more stable C-terminal protecting group or the free acid may be preferable.
References
A Comparative Analysis of Modern Coupling Reagents for Amide Bond Formation with Glycine tert-butyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of peptide synthesis and the development of small molecule therapeutics. The choice of coupling reagent is a critical parameter that dictates reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides a detailed comparative study of four widely used coupling reagents—HATU, HBTU, EDC/HOBt, and T3P®—for the acylation of Glycine tert-butyl ester hydrochloride.
This comparison is supported by a summary of literature-reported performance data and detailed experimental protocols to assist in the selection of the most appropriate reagent for specific synthetic challenges.
Performance Comparison
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the expected performance of each reagent in the coupling of a generic N-protected amino acid with this compound based on established literature.
| Coupling Reagent/System | Relative Cost | Typical Reaction Time | Typical Yield | Purity/Side Products | Key Advantages |
| HATU | High | 1-4 hours | >95% | High purity; minimal racemization and side products.[1][2] | High efficiency, especially for sterically hindered amino acids; fast reaction kinetics.[1][3] |
| HBTU | Medium | 2-8 hours | 90-95% | High purity; low racemization. Potential for guanidinylation of the free amine if used in excess.[2] | Good efficiency and cost-effectiveness for routine couplings.[4] |
| EDC/HOBt | Low | 4-24 hours | 85-95% | Good purity; HOBt minimizes racemization. The primary byproduct, a water-soluble urea (B33335), is easily removed.[2][5] | Cost-effective; water-soluble byproducts simplify purification.[2][5] |
| T3P® | Medium | 1-6 hours | 90-98% | High purity; very low racemization. Byproducts are water-soluble and easily removed.[6][7] | "Green" reagent, non-toxic, non-allergenic, and easy work-up.[6][7] |
Signaling Pathways and Experimental Workflows
General Peptide Coupling Workflow
The following diagram illustrates the general workflow for a solution-phase peptide coupling reaction, starting from the N-protected carboxylic acid and the amine hydrochloride salt.
Caption: General workflow for peptide coupling.
Mechanism of Carboxylic Acid Activation
The initial and most critical step in peptide coupling is the activation of the carboxylic acid. Different coupling reagents achieve this through distinct mechanisms, leading to the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Caption: Carboxylic acid activation mechanisms.
Experimental Protocols
The following are generalized protocols for the coupling of an N-protected amino acid with this compound using the discussed reagents. Note: These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: HATU Coupling
-
To a solution of the N-protected carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and HATU (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HBTU Coupling
-
To a solution of the N-protected carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and HBTU (1.1 eq).
-
Cool the mixture to 0 °C.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are performed as described in the HATU protocol.
Protocol 3: EDC/HOBt Coupling
-
To a solution of the N-protected carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, cool the mixture to 0 °C. [5]
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. [5]
-
Add DIPEA (2.5 eq) dropwise. [5]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. [5]
-
Monitor the reaction by TLC or LC-MS. [5]
-
Upon completion, dilute with an appropriate organic solvent and wash with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine. [5]
-
Dry the organic layer, concentrate, and purify as previously described. [5]
Protocol 4: T3P® Coupling
-
To a solution of the N-protected carboxylic acid (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as ethyl acetate or 2-MeTHF, add DIPEA (3.0 eq).
-
Add T3P® (1.5 eq, typically as a 50% solution in a suitable solvent) dropwise at room temperature.
-
Stir the reaction for 1-6 hours and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product.
Conclusion
The choice of coupling reagent for the acylation of this compound has a significant impact on the outcome of the synthesis. For reactions requiring high efficiency and speed, particularly with challenging substrates, HATU is an excellent, albeit more expensive, choice. HBTU offers a good balance of performance and cost for more routine applications. For large-scale synthesis where cost is a major consideration, EDC/HOBt remains a viable and effective option, with a straightforward work-up. Finally, for processes where environmental impact and safety are paramount, T3P® presents a compelling "green" alternative without compromising on yield or purity. The provided protocols offer a foundation for developing robust and optimized procedures for the synthesis of a wide range of amide-containing target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Glycine Protection: A Comparative Analysis of Tert-Butyl and Benzyl Esters in Peptide Synthesis
In the precise world of peptide synthesis, the strategic protection of reactive functional groups is paramount to achieving high yields and purity. For glycine (B1666218), the simplest of the amino acids, the choice of a carboxyl-protecting group can significantly influence the overall synthetic strategy. This guide provides a detailed comparison between two commonly employed protecting groups: the tert-butyl (tBu) ester and the benzyl (B1604629) (Bn) ester, offering researchers, scientists, and drug development professionals a data-driven basis for their synthetic planning.
The fundamental difference between the tert-butyl and benzyl esters lies in their deprotection chemistry, which forms the basis of orthogonal protection strategies in peptide synthesis. The tert-butyl ester is labile to acid, while the benzyl ester is typically removed by catalytic hydrogenolysis, allowing for selective deprotection in the presence of other protecting groups.
Performance Comparison at a Glance
The selection between a tert-butyl and a benzyl ester for glycine protection is primarily dictated by the N-terminal protecting group strategy employed, commonly the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the acid-labile tert-butoxycarbonyl (Boc) group.
| Parameter | Glycine tert-Butyl Ester (H-Gly-OtBu) | Glycine Benzyl Ester (H-Gly-OBn) |
| Typical Yield (Protection) | 50-90%[1] | 85-95%[2] |
| Typical Yield (Deprotection) | >90%[1] | >90% |
| Protection Method | Acid-catalyzed addition of isobutylene (B52900) or transesterification.[1] | Fischer-Speier esterification with benzyl alcohol.[1] |
| Deprotection Conditions | Acidolysis (e.g., Trifluoroacetic acid - TFA).[1][2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[1][2] |
| Chemical Stability | Stable to basic and nucleophilic conditions.[2] | Stable to a wide range of non-reductive reagents, including TFA for Boc deprotection.[2][3] |
| Compatibility Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[2] | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).[2][3] |
| Key Advantages | Facile cleavage under relatively mild acidic conditions; Orthogonal to Fmoc and Cbz groups.[1][2] | High stability; Orthogonal to Boc group.[2][3] |
| Key Disadvantages | Requires strong acid for removal, which may affect other acid-sensitive groups.[1] | Requires a specific catalyst that can be poisoned; Strong acids (HF, TFMSA) can also be used for cleavage but are hazardous.[2][3] |
Orthogonal Deprotection Strategies
The choice between tert-butyl and benzyl ester protection is intrinsically linked to the concept of orthogonality, which allows for the selective removal of one protecting group without affecting another. The Fmoc/tBu and Boc/Bzl strategies are the two most common orthogonal schemes in solid-phase peptide synthesis (SPPS).
Experimental Protocols
Glycine tert-Butyl Ester Protection and Deprotection
Protection (Esterification with Isobutylene): [1]
-
Suspend glycine (1 equivalent) in dioxane.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture in an ice-salt bath and pass a stream of isobutylene gas through the suspension with vigorous stirring for several hours.
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into an excess of cold diethyl ether.
-
Collect the precipitated glycine tert-butyl ester sulfate (B86663) by filtration.
-
The free ester can be obtained by neutralization with a suitable base.
Deprotection (Acidolysis): [1]
-
Dissolve the N-protected glycine tert-butyl ester (1 equivalent) in dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected product.
Glycine Benzyl Ester Protection and Deprotection
Protection (Fischer-Speier Esterification): [1]
-
To a suspension of glycine (1 equivalent) in toluene, add benzyl alcohol (1.2 equivalents) and p-toluenesulfonic acid monohydrate (1.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
The product, glycine benzyl ester p-toluenesulfonate salt, will precipitate and can be collected by filtration.
Deprotection (Catalytic Hydrogenolysis): [1]
-
Dissolve the N-protected glycine benzyl ester (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to yield the deprotected product.
Conclusion
The choice between glycine tert-butyl ester and glycine benzyl ester is a strategic decision contingent on the overall synthetic plan. The tert-butyl ester is the protecting group of choice for Fmoc-based strategies, offering the advantage of mild acid cleavage for final deprotection. Conversely, the benzyl ester is a robust and reliable option for Boc-based syntheses, with its removal via catalytic hydrogenolysis providing a clean and efficient deprotection step. A thorough understanding of the stability, orthogonality, and specific experimental conditions for the application and removal of each protecting group is critical for designing efficient and successful synthetic routes in peptide and drug development.
References
Assessing the stability of the tert-butyl ester group under various reaction conditions
For researchers, scientists, and drug development professionals engaged in the complexities of multi-step organic synthesis, the selection of an appropriate protecting group is a critical strategic decision. The tert-butyl (t-Bu) ester has long been a mainstay for the protection of carboxylic acids, prized for its unique balance of stability under a wide range of reaction conditions and its facile cleavage under specific, mild acidic protocols.[1][2] This guide provides an objective comparison of the tert-butyl ester's performance relative to other ester protecting groups, supported by experimental data, detailed protocols, and visualizations to aid in its effective implementation.
The strategic advantage of the tert-butyl ester lies in its significant steric hindrance. The bulky t-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it exceptionally stable against a variety of reagents that would readily cleave less hindered esters, such as methyl or ethyl esters.[3] Conversely, its lability under acidic conditions is predicated on the formation of a stable tertiary carbocation, a reliable and specific mechanism for deprotection.[4][5]
Comparative Stability of Ester Protecting Groups
The stability of a protecting group is not absolute but is contingent on the specific reagents and conditions employed. The following tables provide a comparative summary of the stability of the tert-butyl ester group alongside other common ester protecting groups under various reaction conditions.
Table 1: Stability Under Acidic and Basic Conditions
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) |
| tert-Butyl Ester | Labile | Generally Stable [6] |
| Methyl Ester | Stable | Labile (saponification)[3] |
| Ethyl Ester | Stable | Labile (saponification)[3] |
| Benzyl Ester | Stable | Moderately Stable (can be saponified)[3] |
Table 2: Stability Under Reductive, Nucleophilic, and Organometallic Conditions
| Protecting Group | Catalytic Hydrogenation (H₂, Pd/C) | Nucleophiles (e.g., Amines) | Organometallic Reagents (e.g., Grignard) |
| tert-Butyl Ester | Stable [6] | Stable [6] | Generally Stable [6][7] |
| Methyl Ester | Stable | Labile (amidation) | Labile (addition) |
| Ethyl Ester | Stable | Labile (amidation) | Labile (addition) |
| Benzyl Ester | Labile [3] | Moderately Stable | Labile (addition) |
Quantitative Assessment of Deprotection Conditions
The selective removal of the tert-butyl ester is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity and the presence of other protecting groups.
Table 3: Common Conditions for tert-Butyl Ester Cleavage
| Reagent/Conditions | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) in CH₂Cl₂ (1:1) | 1-4 h | >90 | A common and effective method.[3] |
| 4M HCl in Dioxane | 1-4 h | High | A classic and effective method. |
| Formic Acid | 1-3 h | >90 | Milder than TFA, useful for sensitive substrates. |
| ZnBr₂ in CH₂Cl₂ | 1-24 h | Good | A mild Lewis acid condition.[4] |
| Aqueous Phosphoric Acid | High | Selective and environmentally benign.[8] | |
| "Magic Blue" / Triethylsilane in CH₂Cl₂ | 40 min | ~95 | A mild, radical cation-mediated deprotection.[9] |
| Silica Gel in Toluene (B28343), reflux | 24 h | Good | A heterogeneous method, selective over t-butyl ethers.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of protecting group stability.
Protocol 1: General Procedure for Assessing tert-Butyl Ester Stability to a Test Reagent
This protocol is designed to evaluate the stability of a tert-butyl ester in the presence of a specific reagent (e.g., a base, nucleophile, or reducing agent).
Materials:
-
tert-Butyl ester of the substrate (1.0 equiv)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Test reagent (e.g., LiOH, ethylamine, NaBH₄)
-
Standard workup reagents (e.g., water, brine, organic solvent for extraction, drying agent like Na₂SO₄)
-
Analytical tools (TLC, LC-MS, NMR)
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tert-butyl ester substrate in the chosen anhydrous solvent.
-
Reagent Addition: Add the test reagent to the solution. The stoichiometry and temperature will depend on the specific reaction being mimicked.
-
Reaction Monitoring: Stir the reaction mixture at the designated temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to check for any consumption of the starting material or formation of the deprotected carboxylic acid.
-
Workup: Upon completion of the desired time course, or if significant degradation is observed, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of NH₄Cl).
-
Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR and/or LC-MS to determine the ratio of the intact tert-butyl ester to the cleaved carboxylic acid.
Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for the cleavage of a tert-butyl ester.
Materials:
-
tert-Butyl ester (1.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Toluene (for azeotropic removal of TFA)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
TFA Addition: In a fume hood, add trifluoroacetic acid to the solution. A common ratio is a 1:1 mixture of CH₂Cl₂:TFA.
-
Reaction: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
TFA Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure the complete removal of residual TFA, co-evaporate the residue with toluene (3 x volume). The resulting carboxylic acid can then be further purified if necessary.[3]
Visualizing Stability and Workflow
Diagrams illustrating the logical relationships of stability and experimental workflows can provide a clearer understanding of the tert-butyl ester's utility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Glycine Tert-Butyl Ester Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety information and a clear, procedural approach to the proper disposal of glycine (B1666218) tert-butyl ester hydrochloride, a common intermediate in organic and peptide synthesis.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Essential Safety and Handling Information
Before disposal, it is crucial to understand the handling and storage requirements for glycine tert-butyl ester hydrochloride. The substance should be stored in a dry, cool, and well-ventilated place with the container tightly closed.[2] It is incompatible with bases and strong oxidizing agents.[2] When handling, avoid contact with skin, eyes, or clothing, and prevent ingestion and inhalation by avoiding dust formation.[2]
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol [3] |
| Appearance | White powder/solid[1][2] |
| Melting Point | 128 - 142 °C (262.4 - 287.6 °F)[1][2] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Temperature | 0 - 8 °C[1] |
Hazard Assessment
There is some inconsistency in the reported hazards for this compound. While some safety data sheets (SDS) state that it is not considered hazardous[2][4], others indicate potential for skin irritation, serious eye irritation, and respiratory irritation[3]. Given this variability, it is prudent to handle the compound as potentially hazardous.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[4] The following workflow provides a structured approach to ensure compliant disposal.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols for Spills and Contamination
In the event of a small spill, use appropriate tools to carefully sweep up the solid material and place it into a suitable, labeled container for waste disposal. For larger spills, a shovel can be used for the same purpose.[4] It is essential to avoid generating dust during cleanup.[5] Personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves, should be worn during cleanup operations.[4] Ensure adequate ventilation in the affected area.[5] Contaminated packaging should be disposed of in the same manner as the chemical waste itself, following all applicable regulations.[4]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glycine tert-butyl ester hydrochloride
Essential Safety and Logistical Information for Laboratory Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Glycine tert-butyl ester hydrochloride (CAS No. 27532-96-3). Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research outcomes. While some safety data sheets (SDS) indicate that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify it as an irritant.[1][2] Therefore, treating it with appropriate caution is essential.
Immediate Safety Concerns and Hazard Mitigation
This compound is a white, crystalline powder.[1][3] Although not universally classified as hazardous, some sources indicate it may cause skin, eye, and respiratory irritation.[2][4] Inhalation, ingestion, or skin absorption may be harmful.[5]
Potential Hazards:
-
Skin Irritation: H315 - Causes skin irritation.[2]
-
Eye Irritation: H319 - Causes serious eye irritation.[2]
-
Respiratory Irritation: H335 - May cause respiratory irritation.[2]
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[1] |
| Skin Protection | Nitrile or neoprene gloves, Lab coat | Gloves should be inspected before use. A lab coat is essential to prevent skin contact.[5] |
| Respiratory Protection | N95 (US) certified dust mask or equivalent | Required when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.[6][7] For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[5] |
Operational Plan: Step-by-Step Handling and Storage
Following a systematic procedure for handling this compound from receipt to disposal is critical for laboratory safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Recommended storage temperatures can range from refrigeration to -20°C.[3][7]
-
Incompatibilities: Keep away from strong bases and oxidizing agents.[1][5]
Handling and Use
-
Engineering Controls: Handle the solid material within a chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation.[5]
-
Dispensing: Use appropriate tools (e.g., spatula, scoop) to handle the powder. Avoid creating dust clouds.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[1][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]
-
Disposal Method: All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[5] Place the material in a sealed, labeled container for disposal by a licensed waste management company.
-
Container Disposal: Do not reuse empty containers. Puncture and dispose of them according to the same regulations as the chemical waste.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂·HCl | [3] |
| Molecular Weight | 167.63 g/mol | [2] |
| Appearance | White crystalline powder/solid | [1][3] |
| Melting Point | 128 - 143 °C | [1][3][7] |
| Solubility | Soluble in water and methanol | [7] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing the integration of safety checks at each stage.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 27532-96-3 | H-Gly-OtBu·HCl | C-protective Amino Acid | Ambeed.com [ambeed.com]
- 5. peptide.com [peptide.com]
- 6. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. bsxaminoacid.com [bsxaminoacid.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
